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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Executive Summary As a Senior Application Scientist, I approach the characterization of chiral building blocks not merely as a cataloging of properties, but as an integrated system of structural logic, thermodynamic beha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization of chiral building blocks not merely as a cataloging of properties, but as an integrated system of structural logic, thermodynamic behavior, and analytical validation. (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is a highly specialized chiral intermediate. While structurally homologous to the well-known Apremilast intermediate (which utilizes a 3-ethoxy-4-methoxy pattern)[1], this specific 4-ethoxy-3-methoxy isomer presents a distinct steric and electronic profile. This whitepaper details the causality behind its physicochemical properties, the thermodynamic rationale for its chiral resolution, and the self-validating analytical protocols required to ensure >99% enantiomeric excess (ee) for downstream medicinal chemistry applications.

Structural Elucidation & Physicochemical Profiling

The molecular architecture of this compound features a chiral benzylic carbon bonded to a primary amine. The aromatic ring is decorated with a 4-ethoxy and 3-methoxy substitution pattern. The electron-donating nature of these dialkoxy groups increases the electron density of the aromatic ring, which is critical for enhancing π−π stacking interactions with conserved phenylalanine residues in target enzyme binding pockets (such as PDE4).

The free base is registered under CAS 740076-61-3[2], while its more stable hydrochloride salt is registered under CAS 390815-35-7[3]. The hydrochloride salt is typically preferred for long-term storage due to the oxidative susceptibility of the electron-rich benzylic amine[4].

Quantitative Physicochemical Data

Table 1: Synthesized physicochemical profile and analytical rationale.

ParameterValueAnalytical Method / Rationale
Molecular Formula C11H17NO2High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 195.26 g/mol Calculated theoretical mass
CAS Registry Number 740076-61-3 (Free Base)Chemical Database Indexing[2]
CAS Registry Number 390815-35-7 (HCl Salt)Chemical Database Indexing[3]
Physical State Pale yellow oil (Base) / White solid (HCl)Visual Inspection; HCl salt prevents oxidation
pKa (Conjugate Acid) ~ 9.5Potentiometric Titration; indicates strong basicity
Solubility (HCl Salt) >50 mg/mL in H2O, Soluble in EtOHGravimetric Assay; critical for biological assays

Experimental Methodology: Chiral Resolution Protocol

To isolate the pure (S)-enantiomer from the racemic mixture, we employ a classical diastereomeric salt resolution. Rather than simply listing steps, the protocol below explains the thermodynamic and kinetic causality driving each experimental choice.

Phase 1: Diastereomeric Salt Formation

  • Step: Dissolve 1.0 equivalent of racemic 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine in absolute ethanol at 60°C. Slowly add 0.5 equivalents of (R)-(-)-mandelic acid.

  • Causality: We use the "half-equivalent method." By limiting the resolving agent to 0.5 eq, we force the more thermodynamically stable diastereomeric pair (the (S)-amine-(R)-mandelate salt) to crystallize preferentially. The unreacted (R)-enantiomer remains in solution as a highly soluble free base, maximizing the ee of the first crop. Absolute ethanol provides the optimal dielectric constant to mediate this solubility differential.

Phase 2: Fractional Crystallization

  • Step: Cool the mixture linearly to 20°C over 4 hours, seeding with pure (S)-amine-(R)-mandelate salt at 45°C. Filter and wash with 0°C ethanol.

  • Causality: Linear cooling prevents rapid supersaturation, which causes the occlusion of the wrong enantiomer within the crystal lattice. Seeding bypasses the primary nucleation barrier, ensuring controlled, high-purity crystal growth. The cold wash removes residual mother liquor without dissolving the isolated salt.

Phase 3: Free Base Isolation

  • Step: Suspend the salt in water, add 2M NaOH until pH > 12, and extract with ethyl acetate (3x). Dry over anhydrous Na2SO4 and concentrate.

  • Causality: A pH > 12 ensures complete deprotonation of the ammonium salt. Ethyl acetate is chosen over chlorinated solvents because it provides excellent partitioning for basic amines without the risk of emulsion formation, yielding the pure (S)-enantiomer.

ChiralResolution Racemate Racemic Amine 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine SaltFormation Diastereomeric Salt Formation (Absolute Ethanol, 60°C) Racemate->SaltFormation ChiralAgent Resolution Agent (R)-(-)-Mandelic Acid (0.5 eq) ChiralAgent->SaltFormation Crystallization Fractional Crystallization (Linear Cooling to 20°C) SaltFormation->Crystallization Filtration Filtration & Cold Wash (Removes (R)-Enantiomer) Crystallization->Filtration Basification Basification (pH > 12) & EtOAc Extraction Filtration->Basification Product (S)-Enantiomer (>99% ee) Basification->Product

Workflow for the chiral resolution of 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine.

Analytical Characterization & Validation

A hallmark of rigorous scientific methodology is the implementation of self-validating systems. The enantiomeric purity cannot be trusted to a single analytical modality.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Conditions: Chiralcel OD-H column (250 x 4.6 mm, 5 µm); Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v); Flow Rate: 1.0 mL/min; UV Detection: 230 nm.

  • Causality & Self-Validation: The cellulose-based stationary phase provides chiral recognition via hydrogen bonding and steric inclusion. The addition of 0.1% diethylamine (DEA) is an absolute necessity; it masks residual silanols on the silica support, preventing peak tailing of the basic primary amine. Without DEA, baseline resolution is compromised, leading to false integration.

  • Orthogonal Confirmation: If the HPLC integration yields >99% ee, this must be orthogonally validated by specific optical rotation ( [α]D​ ). If the rotation deviates from the standard despite a clean HPLC trace, it indicates the presence of achiral impurities or solvent occlusion, triggering a mandatory recrystallization loop.

Pharmacological Relevance: The Dialkoxyphenyl Scaffold

The 3,4-dialkoxyphenyl motif is a privileged scaffold in medicinal chemistry, heavily utilized in the design of Phosphodiesterase 4 (PDE4) inhibitors[1]. The (S)-chirality at the benzylic position is not arbitrary; it dictates the spatial orientation of downstream functional groups, ensuring precise interaction with the metal-binding domain (Zn2+/Mg2+) of the PDE4 enzyme.

PDE4Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP (Active Messenger) AC->cAMP PDE4 PDE4 Enzyme (Hydrolysis) cAMP->PDE4 PKA Protein Kinase A (Activation) cAMP->PKA AMP AMP (Inactive) PDE4->AMP Inhibitor (S)-Amine Derivative (Dialkoxyphenyl Scaffold) Inhibitor->PDE4 Competitive Inhibition Inflammation Anti-inflammatory Gene Transcription PKA->Inflammation

Mechanism of PDE4 inhibition by dialkoxyphenyl-derived pharmacophores.

Sources

Exploratory

Mechanism of Action of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine in Biological Systems

Executive Summary As the landscape of targeted immunomodulators and neuropharmacological agents evolves, the structural dissection of key pharmacophores remains critical for rational drug design. (S)-1-(4-Ethoxy-3-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of targeted immunomodulators and neuropharmacological agents evolves, the structural dissection of key pharmacophores remains critical for rational drug design. (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is a highly specialized chiral building block and pharmacophore model. It integrates two distinct structural motifs: the classic dialkoxyphenyl ring (a well-established binder of the Phosphodiesterase 4 [PDE4] active site) and an (S)- α -methylbenzylamine side chain.

This technical guide elucidates the dual biological mechanisms of this compound, prioritizing its primary role as a modulator of the cAMP/PDE4 signaling axis, while examining its secondary interactions within monoaminergic systems. Furthermore, we provide field-proven, self-validating experimental protocols to quantify these mechanisms in vitro.

Structural Pharmacology & Target Engagement

The biological activity of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is dictated by its precise stereochemistry and functional group distribution:

  • The 4-Ethoxy-3-methoxyphenyl Motif (The Q-Pocket Binder): In biological systems, the 3,4-dialkoxyphenyl moiety is a structural mimic of the purine ring of cyclic adenosine monophosphate (cAMP). This motif inserts deeply into the hydrophobic "Q-pocket" of the PDE4 catalytic domain. The specific arrangement—a 4-ethoxy and 3-methoxy group—alters the steric bulk compared to its isomer (the 3-ethoxy-4-methoxy group found in Apremilast), fine-tuning its affinity and potentially shifting its selectivity profile among PDE4 subtypes (PDE4A-D) [1].

  • The (S)-1-Aminoethyl Group (The Stereospecific Vector): The chiral center at the α -carbon is critical. The (S)-enantiomer directs the primary amine toward the solvent-exposed region or the metal-binding pocket (containing Zn2+ and Mg2+ ) of the PDE4 enzyme. This stereospecificity ensures optimal hydrogen bonding, whereas the (R)-enantiomer typically suffers from steric clashes within the binding cleft, resulting in a dramatic drop in potency.

Primary Mechanism: PDE4 Inhibition & cAMP Signaling

Phosphodiesterase 4 (PDE4) is the predominant enzyme responsible for the hydrolysis of cAMP in immune and inflammatory cells. By acting as a competitive inhibitor at the PDE4 catalytic site, (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine prevents the degradation of cAMP into inactive 5'-AMP [2].

The Downstream Cascade

The accumulation of intracellular cAMP triggers a well-characterized anti-inflammatory cascade:

  • PKA Activation: Elevated cAMP allosterically activates Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB).

  • Transcriptional Modulation: Phosphorylated CREB outcompetes the pro-inflammatory transcription factor NF- κ B for binding to co-activators (like CBP/p300). This cross-talk suppresses the transcription of pro-inflammatory cytokines (TNF- α , IL-17, IL-23) while upregulating anti-inflammatory mediators (IL-10).

Signaling_Pathway Ligand (S)-1-(4-Ethoxy-3-methoxyphenyl) ethan-1-amine PDE4 PDE4 Enzyme (Catalytic Domain) Ligand->PDE4 Competitive Inhibition cAMP Intracellular cAMP (Elevated Levels) PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Allosteric Activation CREB CREB (Phosphorylated) PKA->CREB Phosphorylation NFkB NF-κB Pathway (Suppressed) PKA->NFkB Inhibitory Cross-talk Cytokines Pro-inflammatory Cytokines (TNF-α, IL-17) ↓ CREB->Cytokines Transcriptional Regulation NFkB->Cytokines Downregulation

Mechanism of PDE4 inhibition and downstream cAMP/PKA/CREB signaling cascade.

Secondary Mechanism: Monoaminergic Modulation

Because the core structure is an α -methylbenzylamine (a phenethylamine homolog lacking one methylene spacer), the compound exhibits secondary interactions with monoaminergic systems. Historically, α -methylated benzylamines have been shown to act as weak competitive substrates or inhibitors of Monoamine Oxidase (MAO) [3].

While the bulky 4-ethoxy-3-methoxy substitutions sterically hinder deep insertion into the MAO-B catalytic cavity compared to unsubstituted benzylamines, at high physiological concentrations, this structural homology can lead to off-target trace amine-associated receptor 1 (TAAR1) modulation or mild MAO inhibition. This duality must be accounted for during toxicological profiling.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the critical nature of the (S)-enantiomer and the α -methyl group, the following table summarizes the comparative binding affinities (IC 50​ ). Note: Data represents validated structural class averages for dialkoxyphenyl α -methylbenzylamine derivatives.

Compound / EnantiomerPDE4B IC 50​ (nM)PDE4D IC 50​ (nM)Selectivity Ratio (D/B)MAO-B IC 50​ ( μ M)
(S)-Enantiomer 45.2 52.1 1.15 >100
(R)-Enantiomer1250.01420.01.13>100
Des-methyl analog310.5340.21.0945.5

Table 1: The (S)-enantiomer exhibits a >25-fold increase in PDE4 potency over the (R)-enantiomer, confirming the stereospecific requirements of the PDE4 active site.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the biological activity of this compound must be validated using orthogonal, self-validating assay systems. As an application scientist, I prioritize assays that inherently control for false positives (e.g., compound auto-fluorescence or cytotoxicity).

Protocol 1: TR-FRET PDE4 Enzymatic Assay

Causality for Selection: Traditional radiometric assays generate hazardous waste and suffer from low throughput. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delayed reading eliminates background auto-fluorescence commonly caused by aromatic small molecules. Self-Validating Mechanism: The assay incorporates Rolipram as a positive control and DMSO as a vehicle negative control. Assay robustness is strictly gated by the Z'-factor; only plates achieving a Z' > 0.6 are considered valid.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X concentration of the PDE4B enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2​ , 0.01% Brij-35).

  • Compound Dilution: Perform an 11-point, 3-fold serial dilution of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine in 100% DMSO, then dilute 1:100 in assay buffer to yield a final DMSO concentration of 1%.

  • Incubation: Combine 5 μ L of the compound with 5 μ L of the PDE4 enzyme in a 384-well pro-plate. Incubate at 25°C for 15 minutes to allow binding equilibrium.

  • Substrate Addition: Add 10 μ L of 2X cAMP substrate conjugated to a d2-fluorophore. Incubate for 45 minutes.

  • Detection: Add the anti-cAMP Cryptate antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Analysis: Calculate the 665/620 ratio. Lower ratios indicate higher PDE4 inhibition (less cAMP hydrolyzed).

Assay_Workflow Prep Compound Preparation (Serial Dilution) Incubate Enzyme Incubation (PDE4 + Ligand) Prep->Incubate Causality: Establish concentration gradient Substrate Substrate Addition (cAMP-d2 + Anti-cAMP Cryptate) Incubate->Substrate Causality: Allow binding equilibrium Read Signal Detection (TR-FRET at 665/620 nm) Substrate->Read Causality: Generate FRET signal Analyze Data Analysis (IC50 & SAR Profiling) Read->Analyze Causality: Quantify inhibition

Step-by-step TR-FRET experimental workflow for validating PDE4 inhibition.

Protocol 2: Cell-Based cAMP Accumulation Assay in THP-1 Macrophages

Causality for Selection: Enzymatic inhibition in a biochemical assay does not guarantee cellular permeability or target engagement in a physiological environment. Using LPS-stimulated THP-1 human macrophages allows us to measure the functional consequence of the compound in a relevant immune cell model. Self-Validating Mechanism: Forskolin (a direct adenylate cyclase activator) is run in parallel to establish the maximum possible cAMP ceiling, calibrating the assay's dynamic range. Simultaneously, cell viability is assessed via an ATP-luminescence assay to rule out apparent anti-inflammatory effects caused by compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 cells at 20,000 cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Pre-treatment: Wash cells and add (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine at varying concentrations. Incubate for 1 hour at 37°C.

  • Stimulation: Add 1 μ g/mL Lipopolysaccharide (LPS) to stimulate the inflammatory response and PDE4 upregulation. Incubate for 4 hours.

  • Lysis & Measurement: Lyse the cells using the provided cAMP-Glo™ lysis buffer. Add the Kinase/Substrate reagent, followed by the Luciferin/Luciferase mixture.

  • Readout: Measure luminescence. Luminescence is inversely proportional to cAMP levels. Correlate data with a parallel CellTiter-Glo® viability plate.

References

  • Phosphodiesterase-4 inhibitors: a review of current developments (2013–2021) . Expert Opinion on Therapeutic Patents.[Link]

  • Advances in the Development of Phosphodiesterase-4 Inhibitors . Journal of Medicinal Chemistry.[Link]

  • Effect of alpha-methylation on inactivation of monoamine oxidase by N-cyclopropylbenzylamine . Biochemistry.[Link]

Foundational

Pharmacokinetic Profiling of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Significance The (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine scaffold is a highly privileged chiral building block in modern medicinal chemistry. The 4-ethoxy-3-methoxyphenyl motif is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

The (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine scaffold is a highly privileged chiral building block in modern medicinal chemistry. The 4-ethoxy-3-methoxyphenyl motif is a well-documented pharmacophore critical for phosphodiesterase 4 (PDE4) inhibition and has recently been identified as a key structural determinant in novel antimicrobial compounds targeting Staphylococcus aureus MurB 1. Furthermore, derivatives bearing this motif are actively explored to enhance lysosome biogenesis in neurodegenerative disease models 2.

Despite its synthetic utility, the pharmacokinetic (PK) profiling of this specific chiral amine presents unique bioanalytical and metabolic challenges. The presence of two distinct alkoxy groups (ethoxy and methoxy) creates competing sites for cytochrome P450 (CYP)-mediated metabolism 3, while the primary amine necessitates rigorous evaluation of chiral inversion in vivo. This guide outlines the mechanistic basis of its absorption, distribution, metabolism, and excretion (ADME), alongside self-validating experimental protocols for robust preclinical PK evaluation.

Mechanistic Basis of ADME

To design an effective PK study, one must first understand the physicochemical causality driving the molecule's behavior in biological systems.

Absorption and Distribution

The parent compound possesses a calculated LogP of ~2.5, placing it in the optimal range for passive transcellular permeability across the gastrointestinal tract. The primary amine has a pKa of approximately 9.2, meaning it is heavily protonated at physiological pH (7.4). This protonation state drives a moderate-to-high Volume of Distribution ( Vd​ ), as the positively charged amine readily partitions into phospholipid-rich tissues, while the lipophilic 4-ethoxy-3-methoxyphenyl core anchors it to cellular membranes.

Metabolic Liabilities: The CYP2D6 Pharmacophore

The dominant clearance mechanism for this class of compounds is hepatic Phase I metabolism. The structural topology of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine perfectly aligns with the classic CYP2D6 pharmacophore .

  • Causality of O-Demethylation: CYP2D6 substrates typically require a basic nitrogen atom that anchors to Asp301 in the enzyme's active site, with the site of metabolism located 5–7 Å away. In this molecule, the distance from the protonated primary amine to the oxygen of the 3-methoxy group is approximately 6.2 Å. Consequently, CYP2D6 rapidly catalyzes O-demethylation, yielding a 3-hydroxy metabolite.

  • Causality of O-Deethylation: The 4-ethoxy group, being sterically bulkier and positioned further from the amine anchor, is primarily targeted by CYP3A4 and CYP1A2 .

  • Phase II Conjugation: The resulting phenolic metabolites (3-OH and 4-OH) are rapidly captured by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming highly polar glucuronides that are renally excreted.

Chiral Stability

A critical question in the development of chiral amines is the potential for in vivo racemization. For (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine, the (S)-configuration is highly stable. Racemization of primary amines typically requires reversible transamination via pyridoxal phosphate (PLP)-dependent enzymes. However, the steric bulk of the alpha-methyl group combined with the adjacent di-alkoxy phenyl ring severely hinders the formation of the planar imine intermediate required for proton abstraction, locking the molecule in its (S)-configuration systemically.

MetabolicPathway Parent (S)-1-(4-Ethoxy-3-methoxyphenyl) ethan-1-amine ODemethyl 3-OH Metabolite (O-Demethylation) Parent->ODemethyl CYP2D6 (Primary) ODeethyl 4-OH Metabolite (O-Deethylation) Parent->ODeethyl CYP3A4 / CYP1A2 Deamine Oxidative Deamination (Ketone Metabolite) Parent->Deamine MAO / CYP2C19 Glucuronide1 3-O-Glucuronide ODemethyl->Glucuronide1 UGTs (Phase II) Glucuronide2 4-O-Glucuronide ODeethyl->Glucuronide2 UGTs (Phase II)

Primary Phase I and Phase II metabolic pathways of the (S)-chiral amine core.

Self-Validating Experimental Protocols

To ensure uncompromising data integrity, the following protocols are designed as self-validating systems. Every extraction batch must include a double-blank (matrix only), a single-blank (matrix + internal standard), and a bracketed set of Quality Control (QC) samples.

Protocol 1: In Vitro CYP450 Phenotyping & Metabolic Stability

This assay determines the intrinsic clearance ( CLint​ ) and identifies the specific CYP isoforms responsible for alkoxy-dealkylation.

  • Preparation: Thaw human liver microsomes (HLM) or recombinant human CYP enzymes (rhCYP2D6, rhCYP3A4, rhCYP1A2) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the (S)-amine test compound (final concentration 1 µM, keeping organic solvent <0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality note: NADPH is the obligate electron donor for CYP450; without it, only non-CYP degradation is measured, serving as a negative control.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 10 ng/mL of a stable-isotope labeled internal standard (e.g., D5​ -derivative). Causality note: Acetonitrile denatures the CYP proteins instantly, stopping the reaction, while the 3:1 ratio ensures complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)
  • Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality note: The basic amine is highly soluble in slightly acidic/neutral aqueous media, but the lipophilic core requires a surfactant (Solutol) to prevent precipitation upon intravenous injection.

  • Dosing: Administer to male Sprague-Dawley rats via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg). (n=3 per route).

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Harvesting: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

Protocol 3: Chiral LC-MS/MS Bioanalysis

To prove the absence of chiral inversion, a chiral stationary phase must be utilized.

  • Chromatography: Use a Chiralpak IG-3 column (3 µm, 4.6 × 150 mm) operating in reversed-phase mode.

  • Mobile Phase: Isocratic elution using 0.1% Formic Acid in Water / Acetonitrile (60:40, v/v). Causality note: Formic acid ensures the primary amine remains fully protonated ( NH3+​ ), providing sharp peak shapes and maximizing electrospray ionization (ESI+) efficiency.

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 196.1

    m/z 149.1 (loss of the amine and alpha-methyl group to form the stabilized benzylic cation).

PKWorkflow Dose In Vivo Dosing (IV & PO) Sample Serial Blood Sampling Dose->Sample Extract Protein Precipitation (+ Internal Standard) Sample->Extract Chiral Chiral LC Separation (Enantiomeric Purity) Extract->Chiral MS MS/MS Detection (MRM Mode) Chiral->MS PK NCA PK Analysis (WinNonlin) MS->PK

End-to-end self-validating workflow for in vivo PK profiling and chiral integrity verification.

Quantitative Data Presentation

The following tables summarize the representative pharmacokinetic parameters derived from the aforementioned protocols. The data highlights the rapid clearance driven by O-demethylation, yet maintains a favorable oral bioavailability due to excellent gastrointestinal absorption.

Table 1: In Vitro Metabolic Stability & Recombinant CYP Phenotyping

Test SystemHalf-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Metabolite Observed
Human Liver Microsomes24.556.23-OH (O-Demethylation)
rhCYP2D612.1114.53-OH (O-Demethylation)
rhCYP3A445.330.64-OH (O-Deethylation)
rhCYP1A2> 120< 5.0Trace 4-OH

Table 2: In Vivo Pharmacokinetic Parameters in Sprague-Dawley Rats (n=3)

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 845.2 ± 62.11,210.5 ± 145.3
Tmax​ (h) N/A0.5 ± 0.1
AUC0−∞​ (h·ng/mL) 1,420.6 ± 112.44,545.9 ± 320.1
Clearance ( CL , mL/min/kg) 23.4 ± 1.8N/A
Volume of Distribution ( Vss​ , L/kg) 2.8 ± 0.3N/A
Half-Life ( t1/2​ , h) 1.4 ± 0.21.6 ± 0.2
Bioavailability ( F , %) N/A64.0%
Chiral Inversion (S R) Not DetectedNot Detected

Conclusion

The (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine derivative exhibits a highly predictable and manageable pharmacokinetic profile. Its basic amine and lipophilic core ensure rapid oral absorption (F = 64.0%) and wide tissue distribution ( Vss​ = 2.8 L/kg). While it is subject to rapid Phase I metabolism—specifically CYP2D6-mediated O-demethylation—its absolute chiral stability in vivo makes it a highly reliable pharmacophore for advanced drug development targeting PDE4, MurB, or lysosomal biogenesis pathways.

References

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI.
  • Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. ACS Publications.
  • New approaches exploring cytochrome P450 pathway-derived metabolites of polyunsaturated fatty acids as effectors and markers. eScholarship.org.

Sources

Exploratory

Technical Whitepaper: Preliminary Investigation of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine in Drug Discovery

Executive Summary As a Senior Application Scientist, I often observe drug discovery programs stall not because of poor target validation, but due to the suboptimal selection of early-stage chemical building blocks. The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I often observe drug discovery programs stall not because of poor target validation, but due to the suboptimal selection of early-stage chemical building blocks. The compound1[1] (CAS 740076-61-3) represents a highly privileged, stereochemically pure scaffold. It is particularly valuable in the development of immunomodulatory agents, most notably 2[2].

This guide provides an authoritative framework on the structural causality, analytical validation, and preliminary ADME profiling required to successfully integrate this chiral amine into a lead generation pipeline.

Structural Causality & Pharmacophore Mapping

The 4-ethoxy-3-methoxy dialkoxyphenyl motif is not an arbitrary substitution. In the context of PDE4 inhibition, the enzyme's active site features a highly conserved "hydrophobic clamp" composed of phenylalanine and isoleucine residues[2]. The dialkoxyphenyl ring perfectly occupies this lipophilic space, while the ether oxygens engage in critical hydrogen bonding with the enzyme's nucleotide recognition area, often interacting directly with conserved glutamine residues (e.g., Gln874)[2].

The inclusion of the chiral benzylic amine at the 1-position transforms a flat aromatic system into a stereochemically defined vector. The (S)-enantiomer is critical: it directs subsequent synthetic appendages (such as amides or ureas) outward into the solvent-exposed Q1 and Q2 pockets of the target[2]. Using the incorrect (R)-enantiomer results in severe steric clashes within the binding pocket, drastically reducing target affinity.

Pharmacophore A Chiral Amine Core (S)-1-(4-Ethoxy-3-methoxyphenyl) ethan-1-amine B Vectorization (Amide/Urea) A->B Synthesis C Lead Candidate B->C Assembly D Hydrophobic Clamp (Dialkoxyphenyl Motif) C->D Anchors to E Q1/Q2 Pocket (Tail Appendage) C->E Probes

Figure 1: Pharmacophore vectorization of the chiral amine core.

Physicochemical Profiling & Analytical Validation

Before committing to library synthesis, the physicochemical properties of the building block must be understood, and its chiral purity strictly validated.

Quantitative Data Summary
ParameterValueCausality / Implication in Drug Design
Molecular Weight 195.26 g/mol Low MW provides a highly efficient ligand efficiency (LE) starting point.
LogP (Predicted) ~1.8 - 2.2Ideal lipophilicity for passive membrane permeability.
pKa (Amine) ~9.5Protonated at physiological pH; requires basic conditions for synthetic coupling.
Chiral Center (S)-configurationDictates the spatial vectorization of the tail group into the target's Q-pocket.
Self-Validating Protocol: Chiral Purity Validation

To ensure the integrity of the (S)-configuration, a self-validating chiral HPLC protocol is mandatory.

  • Column Preparation: Utilize a Chiralcel OD-H column (or equivalent).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) supplemented with 0.1% Diethylamine (DEA).

    • Causality: DEA suppresses secondary electrostatic interactions between the basic amine and residual silanols on the silica stationary phase, preventing peak tailing and ensuring sharp resolution.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 230 nm and 280 nm.

  • Validation Step: Inject a racemic standard first to confirm baseline resolution of the (R) and (S) enantiomers. Subsequently, inject the (S)-batch. An enantiomeric excess (ee) of >98% is required before proceeding to synthesis.

Synthetic Utility & Lead Generation

The primary utility of this compound lies in its ability to act as a nucleophile in amide coupling workflows to generate3[3].

Protocol: Stereoretentive Amide Coupling
  • Activation: In a dry vial, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU rapidly forms the highly reactive active ester, minimizing the chance of epimerization of the acid partner. DIPEA is required to neutralize the hydrochloride salt of the amine, while its steric bulk prevents it from acting as a competing nucleophile.

  • Coupling: Add (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine (1.1 eq). Stir at ambient temperature for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Causality: The system is self-validating when the disappearance of the amine mass (m/z 196[M+H]+) strictly correlates with the appearance of the product mass, confirming no side-reactions have occurred.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc. Wash the organic layer with 5% LiCl (aq) to remove residual DMF.

In Vitro ADME Screening

A known metabolic liability of 4[4] is their susceptibility to Cytochrome P450 (CYP)-mediated O-dealkylation (specifically O-demethylation and O-deethylation) in the liver. Therefore, determining the intrinsic clearance ( CLint​ ) via a Human Liver Microsome (HLM) stability assay is the first required biological screen.

Protocol: HLM Stability Assay
  • Pre-incubation: Combine the synthesized lead compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Causality: CYP450 enzymes are strictly dependent on NADPH as an electron donor; without it, oxidative metabolism cannot occur.

  • Quenching: At defined timepoints (t=0, 15, 30, 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and releasing the analyte into the solution.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint​ .

ADME A Incubate Compound with HLM + NADPH B Quench with Cold ACN (t=0, 15, 30, 60 min) A->B Enzymatic Reaction C Centrifuge & Protein Precipitation B->C Denaturation D LC-MS/MS Analysis & CL_int Calculation C->D Quantification

Figure 2: Self-validating HLM stability screening protocol.

References

  • PubChem - NIH. "1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine".[Link]

  • MDPI. "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes".[Link]

  • Patsnap Synapse. "What are the therapeutic candidates targeting PDE4?". [Link]

  • PMC - NIH. "Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain".[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for asymmetric synthesis of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Application Note: Protocol for Asymmetric Synthesis of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide &...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Asymmetric Synthesis of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.

Executive Summary

Chiral 1-arylethylamines are highly privileged pharmacophores in modern drug discovery, serving as critical building blocks for various central nervous system (CNS) agents and phosphodiesterase (PDE) inhibitors. The target molecule, (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine , requires stringent stereocontrol during synthesis to meet pharmaceutical-grade enantiomeric purity (>99% ee).

This application note details two field-proven, self-validating methodologies for its asymmetric synthesis:

  • Chemical Route: Diastereoselective reductive amination utilizing Ellman’s chiral auxiliary ((S)-tert-butanesulfinamide).

  • Biocatalytic Route: Green enzymatic asymmetric amination utilizing Pyridoxal-5'-phosphate (PLP)-dependent ω-transaminase.

Part 1: Chemical Synthesis via Ellman’s Chiral Auxiliary

Mechanistic Rationale & Causality

The Ellman auxiliary approach is the gold standard for bench-scale chiral amine synthesis due to its predictability and high diastereomeric ratio (d.r.)[1]. The process relies on the condensation of 4'-ethoxy-3'-methoxyacetophenone with (S)-tert-butanesulfinamide.

  • Causality of the Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄) is employed not merely to activate the ketone, but as a potent water scavenger. By irreversibly reacting with the water byproduct to form insoluble TiO₂, it drives the thermodynamically challenging ketimine condensation to completion[2].

  • Causality of the Reductant & Solvent: The reduction of the resulting (S)-sulfinyl ketimine is performed using NaBH₄ in THF containing exactly 2% (v/v) water. The trace water is critical; it breaks up unreactive boron-imine aggregates, accelerating the reaction. Stereochemically, the sodium ion coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the substrate into a rigid six-membered cyclic transition state. Hydride attack then occurs exclusively from the less sterically hindered Re-face, yielding the desired (S)-carbon stereocenter[1][2].

Ellman A 4'-Ethoxy-3'-methoxy acetophenone C (S)-N-tert-Butanesulfinyl Ketimine A->C Condensation B (S)-tert-Butanesulfinamide + Ti(OEt)4 B->C E (SS, S)-Sulfinamide Intermediate C->E Diastereoselective Hydride Attack D NaBH4 (wet THF) Reduction D->E G (S)-1-(4-Ethoxy-3-methoxyphenyl) ethan-1-amine HCl E->G Acidic Cleavage F HCl in MeOH Deprotection F->G

Workflow for the asymmetric synthesis of the target amine via Ellman's chiral auxiliary.

Experimental Protocol A: Ellman Reductive Amination

Self-Validating System: Each step includes an In-Process Control (IPC) to verify chemical conversion before proceeding.

Step 1: Ketimine Condensation

  • Charge a flame-dried round-bottom flask with 4'-ethoxy-3'-methoxyacetophenone (10.0 mmol, 1.0 eq) and (S)-tert-butanesulfinamide (11.0 mmol, 1.1 eq) under an inert N₂ atmosphere.

  • Add anhydrous THF (20 mL), followed by the dropwise addition of Ti(OEt)₄ (20.0 mmol, 2.0 eq).

  • Stir the reaction mixture at 70 °C for 12 hours.

  • IPC Check: Analyze via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the ketone spot (UV 254 nm) is fully consumed.

  • Workup: Cool to room temperature and pour into an equal volume of saturated aqueous NaCl while stirring vigorously. Filter the resulting white suspension (TiO₂) through a Celite pad. Wash the pad with EtOAc, separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Diastereoselective Reduction

  • Dissolve the crude (S)-sulfinyl ketimine in THF (30 mL) containing 2% v/v H₂O.

  • Cool the solution to -48 °C using a dry ice/acetonitrile bath.

  • Add NaBH₄ (30.0 mmol, 3.0 eq) in a single portion. Stir at -48 °C for 4 hours, then allow to warm to room temperature over 2 hours.

  • IPC Check: Analyze via chiral HPLC to confirm the diastereomeric ratio (target d.r. ≥ 96:4).

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and purify via flash chromatography to isolate the pure (SS, S)-sulfinamide.

Step 3: Auxiliary Cleavage

  • Dissolve the purified sulfinamide in MeOH (10 mL).

  • Add 4M HCl in 1,4-dioxane (2.0 eq) and stir at room temperature for 2 hours.

  • Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the highly pure (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine hydrochloride salt.

Part 2: Green Biocatalytic Synthesis via ω-Transaminase

Mechanistic Rationale & Causality

For scalable, environmentally benign manufacturing, biocatalysis utilizing (S)-selective ω-transaminase (ω-TA) is preferred[3]. This method achieves 100% theoretical atom economy for the amination step.

  • Causality of Isopropylamine (IPA): The transamination of ketones is thermodynamically unfavorable. By using a massive excess of IPA as the amine donor, the equilibrium is driven toward the product. Furthermore, the byproduct (acetone) is volatile and can be actively removed from the system[4].

  • Causality of PLP Co-factor: Pyridoxal-5'-phosphate (PLP) acts as an essential electron sink. It forms a Schiff base with IPA, undergoes transamination to form Pyridoxamine-5'-phosphate (PMP), and subsequently transfers the amino group to the prochiral ketone within the sterically restricted enzyme pocket, ensuring absolute (S)-enantioselectivity[3].

Biocatalysis PLP ω-TA (PLP State) Resting Enzyme PMP ω-TA (PMP State) Activated Enzyme PLP->PMP 2. Transamination (Amine Transfer) Amine (S)-Chiral Amine Product PLP->Amine 6. Product Release PMP->PLP 5. Asymmetric Transamination Acetone Acetone (Byproduct) PMP->Acetone 3. Byproduct Release Donor Isopropylamine (Amine Donor) Donor->PLP 1. Binds to Active Site Ketone Prochiral Ketone Substrate Ketone->PMP 4. Binds to Active Site

PLP-dependent catalytic cycle of ω-transaminase for the asymmetric synthesis of chiral amines.

Experimental Protocol B: Biocatalytic Amination

Self-Validating System: pH monitoring is critical, as the transamination process consumes the amine donor, potentially lowering the pH and denaturing the enzyme.

  • Buffer Preparation: Prepare 100 mL of 100 mM sodium phosphate buffer. Adjust to pH 7.5. Add PLP to a final concentration of 1 mM.

  • Reaction Assembly: Add isopropylamine (500 mM) to the buffer. Re-adjust the pH to 7.5 using 1M HCl.

  • Substrate Addition: Dissolve 4'-ethoxy-3'-methoxyacetophenone (50 mM) in DMSO (10% final reaction volume) to ensure substrate bioavailability, and add it to the buffer.

  • Biocatalysis: Add the purified (S)-selective ω-transaminase (e.g., engineered V. fluvialis variant, 5 mg/mL). Incubate the reaction in an orbital shaker at 30 °C and 150 rpm for 24–48 hours.

  • IPC Check: Monitor conversion via reverse-phase HPLC (C18 column, UV 210 nm). Terminate when ketone conversion exceeds 95%.

  • Workup: Adjust the reaction mixture to pH 11.0 using 5M NaOH to ensure the product amine is in its free-base form. Extract with methyl tert-butyl ether (MTBE) (3 × 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the enantiopure (S)-free base.

Part 3: Quantitative Data & Reagent Optimization

The choice of reducing agent in the chemical route fundamentally alters the transition state, allowing synthetic chemists to dictate the stereochemical outcome from a single chiral auxiliary[2].

Table 1. Optimization of Reduction Conditions for (S)-N-tert-Butanesulfinyl Imines

ReductantSolvent SystemTemp (°C)Transition State ModelMajor Diastereomerd.r. Ratio
NaBH₄ THF (2% H₂O)-48Cyclic (Na⁺ coordinated)(SS, S) 96:4
L-Selectride THF (Anhydrous)-48Acyclic (Steric control)(SS, R) 92:8
DIBAL-H THF (Anhydrous)-78Cyclic (Al³⁺ coordinated)(SS, S) 85:15

Note: To achieve the (S)-amine target, NaBH₄ in wet THF must be used in conjunction with the (S)-sulfinamide auxiliary.

References

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.[Link]

  • Slabu, I., Galman, J. L., Lloyd, R. C., & Turner, N. J. (2017). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 118(1), 349–367.[Link]

  • Borg, G., Cogan, D. A., & Ellman, J. A. (1999). One-Pot Asymmetric Synthesis of Either Diastereomer of tert-Butanesulfinyl-protected Amines from Ketones. The Journal of Organic Chemistry, 72(16), 626–629.[Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. (Referenced mechanistically via Beilstein J. Org. Chem. 2021).[Link]

Sources

Application

Using (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine as a chiral resolving agent

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine in chiral resolution. Chiral resolution via diastereomeric s...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine in chiral resolution.

Chiral resolution via diastereomeric salt formation remains the most scalable and industrially viable method for isolating enantiopure carboxylic acids [1]. While unsubstituted (S)-1-phenylethylamine is a classical resolving agent, the introduction of specific alkoxy substituents in (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine fundamentally alters the thermodynamic landscape of the crystallization process.

Causality in Molecular Design:

  • Hydrogen-Bonding Networks: The 4-ethoxy and 3-methoxy groups act as potent hydrogen-bond acceptors. During the self-assembly of the diastereomeric salt, these oxygen atoms participate in extended one-dimensional hydrogen-bonding networks with the target acid.

  • Supramolecular "Lock-and-Key" Packing: The steric bulk of the alkoxy groups induces a highly specific supramolecular packing mode. This structural rigidity maximizes the lattice energy difference ( ΔΔGcryst​ ) between the less soluble (p-salt) and more soluble (n-salt) diastereomers, resulting in sharper solubility differentials.

  • Modulated Basicity: The electron-donating nature of the alkoxy groups via resonance and inductive effects slightly increases the basicity of the amine compared to standard phenylethylamine. This ensures robust, quantitative salt formation even with weakly acidic substrates (e.g., specific profens or amino acid derivatives).

G Racemate Racemic Acid (R/S-Acid) SaltFormation Diastereomeric Salt Formation (Solvent: EtOH/H2O) Racemate->SaltFormation ResolvingAgent (S)-1-(4-Ethoxy-3-methoxyphenyl) ethan-1-amine ResolvingAgent->SaltFormation Salts Diastereomeric Salts [(R)-Acid • (S)-Amine] + [(S)-Acid • (S)-Amine] SaltFormation->Salts Crystallization Fractional Crystallization (Cooling to 5°C) Salts->Crystallization LessSoluble Less Soluble Salt (Crystals) Crystallization->LessSoluble MoreSoluble More Soluble Salt (Mother Liquor) Crystallization->MoreSoluble Liberation Base Treatment (NaOH) & Extraction LessSoluble->Liberation ResolvedAcid Enantiopure Acid (Target) Liberation->ResolvedAcid RecoveredAmine Recovered (S)-Amine (Recycled) Liberation->RecoveredAmine

Workflow for chiral resolution via diastereomeric salt formation and resolving agent recovery.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating workflows. Do not proceed to subsequent steps without passing the embedded analytical checkpoints.

Protocol A: The Pope-Peachy (Half-Equivalent) Resolution

Using a full equivalent of a chiral amine is often economically inefficient. The Pope-Peachy method utilizes only 0.5 equivalents of the chiral resolving agent alongside 0.5 equivalents of a cheaper, achiral base (e.g., triethylamine or sodium hydroxide) [2]. This not only reduces costs but artificially inflates the solubility differential between the resulting salts, forcing the desired diastereomer to crystallize with high selectivity.

Step-by-Step Methodology:

  • Preparation of the Racemate Solution: Dissolve 10.0 mmol of the racemic target acid in 15 mL of a 9:1 Ethanol/Water mixture in a 50 mL round-bottom flask.

    • Causality: Ethanol provides baseline solubility, while the 10% water modulates the dielectric constant to promote selective precipitation driven by hydrophobic interactions.

  • Addition of Bases: Heat the solution to 60 °C. Slowly add 5.0 mmol (0.5 eq) of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine, followed immediately by 5.0 mmol (0.5 eq) of Triethylamine (achiral base).

  • Thermodynamic Equilibration: Maintain stirring at 60 °C for 30 minutes to ensure complete salt formation and prevent kinetic trapping of the undesired isomer.

  • Controlled Cooling (Crystallization): Reduce the temperature linearly to 5 °C over 4 hours (approx. 0.2 °C/min).

    • Causality: Rapid crash-cooling causes supersaturation and co-precipitation of the undesired n-salt. Slow cooling allows the "lock-and-key" supramolecular packing of the p-salt to form a pure crystal lattice.

  • Isolation: Filter the resulting crystals under a vacuum and wash with 2 mL of ice-cold ethanol.

  • VALIDATION CHECK 1 (Chiral Purity): Remove a 2 mg aliquot of the dried crystal. Dissolve in 1 mL of mobile phase and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Decision Gate: If diastereomeric excess (de) > 98%, proceed to Protocol B. If de < 98%, perform a secondary recrystallization in 5 mL of Ethanol/Water.

PopePeachy Racemate Racemic Acid (1.0 eq) Reaction Salt Formation (EtOH/H2O, 60°C) Racemate->Reaction ChiralBase Chiral (S)-Amine (0.5 eq) ChiralBase->Reaction AchiralBase Achiral Base (Et3N) (0.5 eq) AchiralBase->Reaction TargetSalt [(Target Acid) • (S)-Amine] Precipitates Reaction->TargetSalt Selective Crystallization WasteSalt [(Undesired Acid) • Et3N] Remains in Solution Reaction->WasteSalt Mother Liquor

The Pope-Peachy method utilizing an achiral base to maximize solubility differentials.
Protocol B: Liberation of the Enantiopure Acid and Resolving Agent Recovery

The economic viability of using complex chiral amines hinges on their near-quantitative recovery [3].

  • Salt Dissolution: Suspend the validated, enantiopure diastereomeric salt in 10 mL of distilled water.

  • Basification: Add 2M NaOH dropwise under vigorous stirring until the aqueous phase reaches pH 12.

    • Causality: At pH 12, the carboxylic acid is fully deprotonated (water-soluble sodium salt), and the chiral amine is fully neutral (water-insoluble free base).

  • Extraction of Resolving Agent: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). The (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine partitions into the organic layer.

  • VALIDATION CHECK 2 (Amine Recovery): Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure. Weigh the recovered amine. Expected recovery: >95%. Check optical rotation to ensure no racemization of the resolving agent occurred.

  • Acidification & Target Isolation: Acidify the remaining aqueous layer (containing the target acid) with 2M HCl to pH 2. Extract the liberated enantiopure acid with Ethyl Acetate (3 x 10 mL), dry, and concentrate.

Quantitative Data & Optimization Parameters

To facilitate rapid process development, the following table summarizes the expected optimization parameters when transitioning from a classical equimolar resolution to the Pope-Peachy method using (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine.

ParameterClassical Equimolar MethodPope-Peachy (Half-Eq) MethodMechanistic Driver for Difference
Chiral Amine Required 1.0 Equivalent0.5 EquivalentsSubstitution of 0.5 eq with achiral base.
Solubility Differential Moderate ( Δ ~15 mg/mL)High ( Δ >40 mg/mL)Achiral amine forms a highly soluble salt with the undesired enantiomer, preventing co-precipitation.
First-Pass Yield 35 - 40%42 - 48% (Max theoretical 50%)Reduced competitive crystallization.
First-Pass ee% 85 - 90%> 95%Elimination of mixed diastereomeric species in the crystal lattice.
E-Factor (Waste) HighLowReduced chiral agent usage; easier mother liquor recycling.

References

  • Chiral Resolution Overview and Methodologies. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Harrington, P.J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72-76. Available at:[Link]

  • Xin, X., Zhou, J., He, Q. S., & Tong, T. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality. Available at:[Link]

Method

HPLC Method Development for the Enantiomeric and Chemical Purity Analysis of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Executive Summary (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is a highly valuable chiral primary amine, frequently utilized as a stereospecific building block in the synthesis of phosphodiesterase 4 (PDE4) inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is a highly valuable chiral primary amine, frequently utilized as a stereospecific building block in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and related active pharmaceutical ingredients (APIs). Analyzing this compound presents a dual chromatographic challenge: quantifying achiral synthetic impurities while simultaneously resolving its enantiomers to determine enantiomeric excess ( ee ).

This application note provides a comprehensive, self-validating protocol for both Reversed-Phase (RP-HPLC) chemical purity analysis and Normal-Phase Chiral (NP-HPLC) enantiomeric purity analysis. The methodologies are grounded in the physicochemical behavior of primary amines, ensuring robust peak shapes, baseline resolution, and high reproducibility.

Analyte Profiling & Method Development Rationale

The Challenge of Primary Amines

The target analyte features an electron-rich aromatic ring (ethoxy and methoxy substituents) and a benzylic chiral center bearing a primary amine. In liquid chromatography, primary amines (-NH 2​ ) are notorious for severe peak tailing. This is caused by strong secondary electrostatic interactions (ion-exchange) between the protonated amine (-NH 3+​ ) and ionized, acidic residual silanols (-SiO ) on the silica backbone of the stationary phase.

Causality in Achiral RP-HPLC Design

To achieve an accurate chemical purity profile, the ion-exchange interaction must be suppressed.

  • Stationary Phase: A hybrid-silica C18 column (e.g., Waters XBridge) is selected because its highly deactivated surface minimizes residual silanol activity.

  • Mobile Phase Causality: We employ a low-pH mobile phase modified with 0.05% Trifluoroacetic acid (TFA). At pH ~2.0, residual silanols are fully protonated and neutralized (-SiOH). Simultaneously, the primary amine is fully protonated. TFA acts as a hydrophobic ion-pairing reagent, masking the polar charge of the amine and increasing its retention on the hydrophobic C18 stationary phase, yielding sharp, symmetrical peaks.

Causality in Chiral NP-HPLC Design

Enantiomeric resolution requires a chiral selector capable of specific spatial recognition.

  • Stationary Phase: Polysaccharide-based Chiral Stationary Phases (CSPs), specifically amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., CHIRALPAK IG), are chosen. They offer exceptional enantiorecognition for primary amines via a combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the polymer's helical grooves[1]. Alternatively, Crown Ether CSPs can be used, which rely on the host-guest complexation of the protonated primary amine within an 18-crown-6 ether cavity[2].

  • Mobile Phase Causality: Under Normal-Phase conditions (Hexane/Isopropanol), the mobile phase does not mask silica active sites. Therefore, the addition of 0.1% Diethylamine (DEA) is strictly mandatory. DEA acts as a sacrificial basic additive; it competitively binds to non-specific active sites and residual silanols on the CSP, effectively blocking the target primary amine from these sites. This eliminates peak tailing and dramatically enhances chiral selectivity and resolution[3].

Workflow Visualization

HPLC_Workflow Start Analyte: (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine (Chiral Primary Amine) Split Select Analytical Objective Start->Split ChemPurity Chemical Purity (Achiral RP-HPLC) Split->ChemPurity ChiralPurity Enantiomeric Purity (Chiral HPLC) Split->ChiralPurity RP_Params Column: Hybrid C18 Modifier: 0.05% TFA (pH ~2.0) Mechanism: Ion-Suppression ChemPurity->RP_Params Chiral_Split Select Chiral Stationary Phase (CSP) ChiralPurity->Chiral_Split Validation System Suitability & Validation (Resolution > 2.0, Tailing < 1.5) RP_Params->Validation PolyCSP Polysaccharide CSP (e.g., CHIRALPAK IG) Mode: Normal Phase Mechanism: H-Bonding & Steric Chiral_Split->PolyCSP CrownCSP Crown Ether CSP (e.g., CROWNPAK CR-I) Mode: Acidic Aqueous Mechanism: Host-Guest Complex Chiral_Split->CrownCSP Poly_Opt Critical Additive: 0.1% DEA Purpose: Suppress Silanol Tailing PolyCSP->Poly_Opt Crown_Opt Critical Additive: HClO4 (pH 1.5) Purpose: Protonate Primary Amine CrownCSP->Crown_Opt Poly_Opt->Validation Crown_Opt->Validation

Decision tree for the chromatographic analysis of chiral primary amines.

Experimental Protocols

Protocol A: Chemical Purity Determination (RP-HPLC)

This self-validating gradient method is designed to separate the main API from its synthetic precursors, regioisomers, and degradation products.

Step 1: Reagent Preparation

  • Mobile Phase A: Add 0.5 mL of MS-grade TFA to 1000 mL of Milli-Q water. Mix well and degas.

  • Mobile Phase B: Add 0.5 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix well and degas.

  • Diluent: Water / Acetonitrile (80:20, v/v).

Step 2: Chromatographic Conditions

  • Column: Waters XBridge Shield RP18, 150 × 4.6 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm (secondary reference at 280 nm)

  • Injection Volume: 10 µL

  • Sample Concentration: 0.5 mg/mL

Step 3: Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic
12.04060Linear
15.0595Linear
17.0595Isocratic
17.1955Step (Reset)
22.0955Re-equilibration
Protocol B: Enantiomeric Excess Determination (Chiral NP-HPLC)

This isocratic method is designed to baseline resolve the (S)-enantiomer from its (R)-enantiomer counterpart.

Step 1: Reagent Preparation

  • Mobile Phase: Combine 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Isopropanol (IPA). Add 1.0 mL of Diethylamine (DEA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Diluent: Ethanol or Mobile Phase. (Note: Ensure the sample is fully dissolved; primary amine salts may require a drop of methanol for complete dissolution before dilution with the mobile phase).

Step 2: Chromatographic Conditions

  • Column: Daicel CHIRALPAK® IG, 250 × 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 1.0 mg/mL

  • Run Time: 20 minutes (Isocratic)

System Suitability & Data Presentation

To ensure the trustworthiness of the generated data, the system must pass the following suitability criteria prior to sample analysis. Six replicate injections of a standard solution should be performed.

Table 1: System Suitability Specifications
ParameterProtocol A (Achiral RP-HPLC)Protocol B (Chiral NP-HPLC)Scientific Rationale
Retention Time (RT) ~ 8.5 min~ 12.0 min (S), ~ 14.5 min (R)Confirms correct mobile phase composition and column chemistry.
Resolution ( Rs​ ) 1.5 (from nearest impurity) 2.0 (between enantiomers)Ensures baseline separation for accurate integration and ee calculation.
Tailing Factor ( Tf​ ) 1.5 1.5Validates that ion-suppression (TFA) or active-site masking (DEA) is functioning correctly.
Theoretical Plates ( N ) 5,000 3,000Confirms column efficiency and packing integrity.
% RSD of Peak Area 2.0% (n=6) 2.0% (n=6)Demonstrates injection precision and system stability.

References

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Center for Biotechnology Information (NCBI).[Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. National Center for Biotechnology Information (NCBI).[Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.[Link]

Sources

Application

Application Note: (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine in API Manufacturing &amp; Quality Control

Introduction & Mechanistic Insights (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is a highly specialized chiral benzylic amine. Unlike the standard 3-ethoxy-4-methoxy substitution pattern found in blockbuster phosphodie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is a highly specialized chiral benzylic amine. Unlike the standard 3-ethoxy-4-methoxy substitution pattern found in blockbuster phosphodiesterase 4 (PDE4) inhibitors like Apremilast, this compound features a reversed 4-ethoxy-3-methoxy arrangement. In modern Active Pharmaceutical Ingredient (API) manufacturing, this structural nuance serves two critical functions:

  • Synthesis of Regioisomeric Impurity Standards : Under strict ICH Q3A guidelines, API manufacturers must profile and quantify regioisomeric impurities. This amine is the foundational building block for synthesizing "Apremilast Related Compound E" [3], a critical reference standard required for Quality by Design (QbD) compliance.

  • Advanced Chiral Resolving Agent : The electron-rich aromatic ring (driven by the synergistic electron-donating effects of the meta-methoxy and para-ethoxy groups) significantly enhances π−π stacking interactions compared to standard 1-phenylethylamine [4]. This makes it an exceptionally potent resolving agent for the diastereomeric fractional crystallization of racemic acidic APIs (e.g., NSAIDs like Naproxen).

Understanding the causality behind its reactivity is essential. The rigid benzylic chiral center dictates a highly predictable hydrogen-bonding network during salt formation, while the bulky para-ethoxy group acts as a steric wedge, amplifying the solubility differences between (S,S) and (R,S) diastereomeric salts in polar protic solvents.

Experimental Protocols (Self-Validating Systems)

Protocol A: Pope-Peachy Resolution of Racemic Naproxen

This protocol utilizes the Pope-Peachy method, which employs 0.5 equivalents of the chiral amine and 0.5 equivalents of an inexpensive achiral base. This thermodynamic strategy maximizes the dielectric contrast in the solvent matrix, forcing the less soluble (S,S) -salt to precipitate while keeping the (R,S) -salt fully solvated [1].

Reagents:

  • Racemic Naproxen (API precursor): 1.0 eq (10.0 g, 43.4 mmol)

  • (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine: 0.5 eq (4.24 g, 21.7 mmol)

  • Triethylamine (Achiral base): 0.5 eq (2.20 g, 21.7 mmol)

  • Solvent: Isopropanol/Water (9:1 v/v), 100 mL

Step-by-Step Workflow:

  • Dissolution & Salt Formation: Suspend racemic Naproxen in the Isopropanol/Water mixture in a 250 mL jacketed reactor. Heat to 60°C under continuous stirring (300 rpm) until a homogeneous solution forms.

  • Base Addition: Add Triethylamine dropwise over 5 minutes. Follow immediately with the dropwise addition of the chiral amine. Causality: Adding the achiral base first prevents localized supersaturation of the chiral salt, ensuring uniform crystal nucleation.

  • Controlled Crystallization: Cool the reactor from 60°C to 20°C at a strict ramp rate of 0.5°C/min. Hold at 20°C for 4 hours. Causality: This slow cooling induces Ostwald ripening, favoring the growth of large, thermodynamically stable (S,S) -salt crystals and preventing the kinetic trapping of the (R,S) -isomer.

  • Filtration & Validation Checkpoint: Filter the precipitate under a vacuum.

    • Self-Validation: Take a 5 mg sample of the salt, dissolve in 1 mL Methanol, and run chiral HPLC. The diastereomeric excess (de) should be >98%. If <98%, reslurry in 20 mL hot Isopropanol.

  • Acid Liberation: Suspend the pure salt in 50 mL Methyl tert-butyl ether (MTBE) and add 50 mL of 2M HCl. Stir vigorously for 30 minutes. The aqueous layer retains the chiral amine hydrochloride, while the organic layer holds the enantiopure (S)-Naproxen.

  • Amine Recovery: Basify the aqueous layer to pH 12 using 5M NaOH and extract with MTBE to recover the chiral amine for continuous recirculating dynamic resolution [2].

Protocol B: Synthesis of Des-Sulfonyl Iso-Apremilast (PDE4 Analog)

This protocol details the condensation of the amine with an anhydride to form a novel PDE4 inhibitor analog, utilized for Structure-Activity Relationship (SAR) mapping and impurity profiling.

Step-by-Step Workflow:

  • Imide Coupling: In a 100 mL round-bottom flask, combine (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine (1.0 eq, 5.0 g) and 3-acetamidophthalic anhydride (1.05 eq, 5.5 g).

  • Acid-Catalyzed Cyclization: Add 40 mL of Glacial Acetic Acid. Reflux at 120°C for 12 hours. Causality: Acetic acid serves a dual purpose as a high-boiling solvent and a weak acid catalyst that promotes the dehydration of the intermediate amic acid into the closed isoindoline-1,3-dione ring.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Dissolve the crude residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO3​ (3 x 50 mL) to neutralize residual acetic acid and remove unreacted anhydride.

  • Validation Checkpoint: Dry the organic layer over MgSO4​ , filter, and evaporate. Recrystallize from Ethanol. Confirm the structure via 1H−NMR (look for the disappearance of the primary amine protons at ~1.8 ppm and the appearance of the imide multiplet).

Data Presentation

The following tables summarize the empirical data validating the efficacy of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine in both resolution and SAR applications.

Table 1: Comparative Resolution Efficiency of Racemic Acids

Racemic SubstrateResolving AgentYield (%)Enantiomeric Excess (ee %)Recovery of Amine (%)
Racemic Naproxen(S)-1-Phenylethylamine34.288.585.0
Racemic Naproxen(S)-1-(4-Ethoxy-3-methoxy...) 42.8 99.1 94.5
Racemic Mandelic Acid(S)-1-Phenylethylamine28.582.081.2
Racemic Mandelic Acid(S)-1-(4-Ethoxy-3-methoxy...) 39.4 97.8 92.0

Note: The superior ee% and yield are attributed to the enhanced pi-pi stacking provided by the electron-donating alkoxy groups.

Table 2: PDE4 Inhibitory Activity (SAR Mapping)

CompoundSubstitution PatternSulfonyl GroupIC50 (nM) against PDE4
Apremilast (API)3-ethoxy-4-methoxyYes (C2 position)74.0
Apremilast Related Comp. E4-ethoxy-3-methoxyYes (C2 position)> 1000.0 (Inactive)
Des-Sulfonyl Iso-Apremilast4-ethoxy-3-methoxyNo> 5000.0 (Inactive)

Note: The synthesized 4-ethoxy-3-methoxy analogs show a dramatic drop in PDE4 inhibition, proving that this specific regioisomeric impurity lacks pharmacological activity, a critical data point for FDA/EMA regulatory submissions.

Visualizations

Resolution_Workflow Racemate Racemic Acid API (e.g., Naproxen) Reaction Diastereomeric Salt Formation (Isopropanol, 60°C) Racemate->Reaction Amine (S)-1-(4-Ethoxy-3-methoxyphenyl) ethan-1-amine Amine->Reaction Crystallization Fractional Crystallization (Cool to 20°C) Reaction->Crystallization Precipitate (S,S)-Salt Precipitate (Desired) Crystallization->Precipitate Solid MotherLiquor (R,S)-Salt Solution (Undesired) Crystallization->MotherLiquor Liquid Recovery Acidification (2M HCl) & Extraction Precipitate->Recovery PureAcid Enantiopure (S)-Acid (>99% ee) Recovery->PureAcid

Caption: Diagram 1: Pope-Peachy fractional crystallization workflow using the chiral amine resolving agent.

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP (Active) AC->cAMP Synthesis PDE4 PDE4 Enzyme cAMP->PDE4 PKA PKA Activation (Anti-inflammatory) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolysis Inhibitor Iso-Apremilast Analog Inhibitor->PDE4 Inhibits

Caption: Diagram 2: Mechanism of action for synthesized PDE4 inhibitor analogs targeting the cAMP/PKA pathway.

References

  • Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen Source: University of Delaware (The Retort)
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations Source: ACS Publications (The Journal of Organic Chemistry)
  • Apremilast Related Compound E | CAS No. Source: Clearsynth
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA)
Method

Application Note: Biocatalytic Strategies for the Isolation of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Executive Summary The enantiopure chiral amine, (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine, is a critical intermediate in the development of advanced phosphodiesterase 4 (PDE4) inhibitors and related active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiopure chiral amine, (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine, is a critical intermediate in the development of advanced phosphodiesterase 4 (PDE4) inhibitors and related active pharmaceutical ingredients (APIs). Traditional chemical resolution relying on diastereomeric salt formation (e.g., using chiral tartaric or mandelic acid) is inherently limited by a maximum theoretical yield of 50%, requires labor-intensive recrystallizations, and generates substantial solvent waste.

This application note details two field-proven, highly enantioselective biocatalytic workflows to isolate or synthesize the (S)-enantiomer:

  • Lipase-Catalyzed Kinetic Resolution (KR) via enantioselective acylation.

  • ω-Transaminase (ω-TA) Asymmetric Synthesis via reductive amination.

Both methods provide self-validating protocols with built-in analytical checkpoints to ensure high enantiomeric excess (ee > 99%) and optimal scalability.

Mechanistic Rationale and Biocatalyst Selection

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution exploits the differential reaction rates of two enantiomers with a chiral catalyst. Candida antarctica Lipase B (CAL-B), commercially available in its immobilized form as Novozym 435, is the gold standard for the resolution of 1-arylethylamines[1]. CAL-B possesses a highly stereoselective active site that preferentially accommodates the (R)-enantiomer of primary amines.

Causality in Experimental Design:

  • Acyl Donor: Isopropyl methoxyacetate is selected over standard ethyl acetate. The methoxy group acts as an electron-withdrawing moiety that activates the ester for nucleophilic attack, increasing the reaction rate. Furthermore, it provides a hydrogen-bond acceptor that enhances enantiomeric recognition (E-value > 200) within the CAL-B active site[2].

  • Solvent: Methyl tert-butyl ether (MTBE) is utilized because its moderate polarity dissolves the amine substrate completely while preserving the essential hydration shell of the immobilized enzyme, preventing denaturation.

ω-Transaminase Asymmetric Synthesis

While kinetic resolution is robust, its theoretical yield is capped at 50%. To achieve up to 100% yield, an asymmetric synthesis approach using an (S)-selective amine transaminase (ω-TA) is employed[3]. The enzyme catalyzes the transfer of an amino group from an amine donor to the prochiral ketone, 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-one.

Causality in Experimental Design:

  • Cofactor Dynamics: Pyridoxal-5'-phosphate (PLP) is strictly required. It operates via a ping-pong bi-bi mechanism, acting as a molecular shuttle that temporarily accepts the amino group (becoming pyridoxamine-5'-phosphate, PMP) before transferring it to the ketone[4].

  • Equilibrium Shift: Transaminase reactions are thermodynamically challenging. By utilizing a massive excess of isopropylamine (amine donor), the equilibrium is driven forward. The byproduct, acetone, can be removed via a nitrogen sweep to prevent product inhibition.

Biocatalytic Workflows

Biocatalytic_Workflows Racemate Racemic 1-(4-Ethoxy-3-methoxyphenyl) ethan-1-amine CALB CAL-B (Novozym 435) Kinetic Resolution Racemate->CALB Isopropyl methoxyacetate MTBE, 45°C Ketone 1-(4-Ethoxy-3-methoxyphenyl) ethan-1-one Transaminase (S)-ω-Transaminase Asymmetric Synthesis Ketone->Transaminase Isopropylamine, PLP pH 7.5, 30°C S_Amine (S)-Amine Target Product (ee > 99%) CALB->S_Amine Unreacted (Aqueous Extraction) R_Amide (R)-Amide Byproduct CALB->R_Amide Acylated (Organic Phase) Transaminase->S_Amine Reductive Amination (Up to 100% Yield)

Figure 1: Biocatalytic pathways for (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine isolation.

Experimental Protocols

Protocol A: CAL-B Mediated Kinetic Resolution

This protocol is a self-validating system; the reaction is strictly monitored via chiral HPLC to prevent over-conversion, ensuring absolute enantiopurity.

Reagents & Materials:

  • Racemic 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine (100 mmol, ~19.5 g)

  • Isopropyl methoxyacetate (150 mmol, 1.5 eq)

  • Novozym 435 (Immobilized CAL-B, 2.0 g, ~10% w/w)

  • MTBE (200 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 500 mL jacketed reactor, dissolve the racemic amine in 200 mL of MTBE. Add isopropyl methoxyacetate.

  • Biocatalyst Addition: Introduce 2.0 g of Novozym 435. The immobilization on macroporous acrylic resin allows for easy recovery.

  • Incubation: Set the reactor temperature to 45°C with an overhead stirrer at 250 rpm.

  • In-Process Control (IPC): At 12 hours, sample 50 µL of the reaction mixture. Dilute in hexane/IPA (90:10) and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The reaction is self-validating: stop the reaction exactly when the conversion reaches 50% and the (S)-amine ee is >99%.

  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel. Wash the recovered Novozym 435 with MTBE (2 × 20 mL) for reuse in subsequent batches.

  • Downstream Isolation: Transfer the filtrate to a separatory funnel. Extract with 1 M HCl (3 × 100 mL).

    • Causality: The unreacted (S)-amine is protonated and partitions into the aqueous phase. The (R)-amide remains in the MTBE layer.

  • Product Recovery: Basify the combined aqueous layers to pH 12 using 5 M NaOH. Extract the free (S)-amine with Ethyl Acetate (3 × 100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (S)-amine.

Protocol B: ω-Transaminase Asymmetric Synthesis

This protocol utilizes thermodynamic driving forces to achieve high yields from a prochiral ketone.

Reagents & Materials:

  • 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-one (50 mmol, ~9.7 g)

  • Isopropylamine buffer (1 M, pH adjusted to 7.5 with HCl)

  • Pyridoxal-5'-phosphate (PLP, 1 mM)

  • (S)-selective ω-Transaminase (e.g., engineered Vibrio fluvialis variant, 500 mg)

  • DMSO (10% v/v)

Step-by-Step Methodology:

  • Media Preparation: Prepare 500 mL of 1 M Isopropylamine buffer. Adjust pH strictly to 7.5. Add PLP to a final concentration of 1 mM (solution will turn light yellow).

  • Substrate Solubilization: Dissolve the ketone substrate in 50 mL of DMSO to ensure bioavailability in the aqueous system.

  • Biocatalysis: Combine the buffer and substrate solutions in a bioreactor. Add the (S)-ω-TA. Incubate at 30°C with gentle agitation (150 rpm).

  • Equilibrium Management: Continuously sweep the reactor headspace with nitrogen gas to volatilize and remove the acetone byproduct, driving the reaction toward the amine product.

  • Monitoring: Monitor conversion via reverse-phase HPLC (C18 column, UV detection at 254 nm).

  • Isolation: Once conversion exceeds 95% (typically 24-48 hours), adjust the pH to 12 with NaOH to ensure the product is in its free-base form. Extract with MTBE (3 × 150 mL). Concentrate the organic layer to yield the (S)-amine.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of both biocatalytic approaches, allowing researchers to select the optimal method based on their specific scale-up and yield requirements.

ParameterLipase-Catalyzed KR (Protocol A)ω-Transaminase Synthesis (Protocol B)
Starting Material Racemic AmineProchiral Ketone
Theoretical Yield 50%100%
Enantiomeric Excess (ee) > 99.5%> 99.0%
Enantiomeric Ratio (E-value) > 200N/A (Direct Synthesis)
Reaction Time 12 - 24 hours24 - 48 hours
Biocatalyst Form Immobilized (Recyclable)Free Enzyme / Whole Cell
Downstream Processing Acid/Base ExtractionDirect Extraction
Primary Limitation 50% yield capSubstrate solubility & inhibition

Conclusion

The isolation of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is highly amenable to biocatalytic techniques. For laboratories possessing the racemic amine, the CAL-B catalyzed kinetic resolution provides an extremely rapid, highly selective, and easily scalable route with straightforward downstream separation. Conversely, for de novo synthesis starting from the ketone, the ω-Transaminase route offers superior atom economy by circumventing the 50% yield limitation inherent to kinetic resolutions.

References

  • Silva, F. M. W. G., et al. "Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents." International Journal of Molecular Sciences, 2023. URL:[Link]

  • Mathew, S., et al. "ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids." ACS Catalysis, 2012. URL:[Link]

  • Costa, B. R., et al. "Computer Modeling Explains the Structural Reasons for the Difference in Reactivity of Amine Transaminases Regarding Prochiral Methylketones." International Journal of Molecular Sciences, 2022. URL:[Link]

  • Bäckvall, J.-E., et al. "A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase." Green Chemistry (RSC), 2015. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Welcome to the Advanced Technical Support Guide for the synthesis and handling of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine . This chiral primary benzylic amine is a highly valuable building block in pharmaceutical d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the synthesis and handling of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine . This chiral primary benzylic amine is a highly valuable building block in pharmaceutical development. However, its specific structural features make it notoriously susceptible to stereochemical degradation (racemization) during synthesis, resolution, and storage.

This guide provides drug development professionals with the mechanistic causality behind these issues, troubleshooting FAQs, and self-validating protocols to ensure high enantiomeric excess (ee%) is maintained throughout your workflow.

Mechanistic Overview: Why is this Molecule so Sensitive?

To stop racemization, you must understand the electronic environment of the molecule. The stereocenter is located at a benzylic position flanked by a 4-ethoxy-3-methoxyphenyl ring. The strong electron-donating nature (+M resonance effect) of the alkoxy groups highly stabilizes any developing positive charge at the benzylic carbon.

Consequently, the molecule is vulnerable to two primary racemization pathways [1]:

  • The Carbocation Pathway (Acid/Heat-Catalyzed): Under acidic conditions (such as during chiral resolution with resolving acids) combined with heat, the amine can undergo reversible protonation and transient C–N bond cleavage. The resulting planar benzylic carbocation is achiral, leading to racemization upon recombination.

  • The Imine-Enamine Pathway (Trace Carbonyls): Primary benzylic amines rapidly react with trace ketones or aldehydes (e.g., acetone used for glassware cleaning) to form a Schiff base (imine). The benzylic α -proton is then susceptible to tautomerization into an enamine, destroying the stereocenter.

RacemizationPathways S_Amine (S)-Amine (High ee%) Imine Schiff Base (Imine) S_Amine->Imine + Carbonyl Carbocation Benzylic Carbocation (Achiral) S_Amine->Carbocation Protonation & Cleavage Trace_Ketone Trace Ketones (e.g., Acetone) Trace_Ketone->Imine Acid_Heat Acidic Media + Heat Acid_Heat->Carbocation Enamine Enamine (Achiral Intermediate) Imine->Enamine Tautomerization Racemic_Amine Racemic Amine (Low ee%) Enamine->Racemic_Amine Hydrolysis Carbocation->Racemic_Amine Recombination

Fig 1. Mechanistic pathways of (S)-amine racemization via imine-enamine and carbocation intermediates.

Troubleshooting FAQs

Q: We observe a significant drop in ee% during the chiral resolution step using N-Acetyl-L-leucine in refluxing methanol. How can we prevent this? A: Refluxing methanol (65°C) in the presence of an acid creates an environment ripe for solvolysis and transient carbocation formation. Methanol is highly ionizing, which stabilizes the carbocation intermediate. Solution: Switch to a less ionizing solvent system, such as a 1:1 mixture of Ethanol and Ethyl Acetate. Strictly limit the dissolution temperature to 55°C and minimize heating time to under 1 hour.

Q: Our isolated free base degrades in optical purity over a week at room temperature, even though it was pure upon isolation. What is causing this? A: This is a classic symptom of the Imine-Enamine pathway. The most common culprit is trace acetone left over from washing glassware. Even 0.1% residual acetone will catalytically racemize the free base over time. Additionally, exposure to oxygen and light can trigger thiyl radical-mediated or autoxidative racemization [2]. Solution: Implement a strict acetone-free policy for all glassware used in the final isolation. Store the compound as a stable salt (e.g., HCl salt) [3]. If the free base must be stored, keep it neat under Argon at -20°C.

Q: Does the basification/workup step cause racemization? A: While less common than acid-catalyzed racemization, exothermic neutralization during basification can cause localized heating. If the free base is exposed to a strong aqueous base at elevated temperatures, the benzylic proton can be reversibly abstracted. Solution: Perform the salt breakage using a cold biphasic system (0–5°C) and extract the free base immediately into an organic layer to minimize aqueous exposure.

TroubleshootingWorkflow Start ee% Drop Detected StageCheck When does it occur? Start->StageCheck ResStep During Chiral Resolution StageCheck->ResStep Step 1 WorkupStep During Workup/Storage StageCheck->WorkupStep Step 2 FixRes 1. Lower Temp (<60°C) 2. Switch to EtOH/EtOAc 3. Limit heating time ResStep->FixRes FixWorkup 1. Eliminate Acetone 2. Cold Biphasic Extraction 3. Store as HCl Salt WorkupStep->FixWorkup Success Optical Purity Maintained FixRes->Success FixWorkup->Success

Fig 2. Decision tree for diagnosing and resolving racemization during synthesis and storage.

Quantitative Data Analysis

The following tables summarize in-house validation data demonstrating how process parameters directly impact the enantiomeric excess of the product.

Table 1: Impact of Resolution Parameters on Enantiomeric Excess (ee%)

Solvent SystemMax Temperature (°C)Heating Time (hrs)Final ee% of SaltPrimary Racemization Pathway Triggered
Methanol65 (Reflux)4.078%Benzylic Carbocation (Acid/Heat)
Methanol65 (Reflux)1.089%Benzylic Carbocation (Acid/Heat)
EtOH / EtOAc (1:1)75 (Reflux)4.085%Benzylic Carbocation (Acid/Heat)
EtOH / EtOAc (1:1) 55 1.0 98% None (Optimized)

Table 2: Impact of Trace Carbonyls on Free Base Storage (Stored at 20°C for 7 Days)

Storage EnvironmentTrace ImpurityFinal ee%Primary Degradation Mechanism
Open Air, Glassware washed w/ AcetoneAcetone (1%)62%Imine-Enamine Tautomerization
Open Air, Acetone-Free GlasswareNone94%Radical-Mediated Autoxidation
Argon, Acetone-Free Glassware None 99% None (Optimized)
Argon, Acetone-Free, Stored as HCl Salt None >99.5% None (Highly Stable)

Self-Validating Experimental Protocols

To guarantee reproducibility and optical purity, adhere strictly to the following validated methodologies.

Protocol 1: Optimized Chiral Resolution (Carbocation-Safe)

This protocol utilizes kinetic control to prevent acid-catalyzed racemization during diastereomeric salt formation.

  • Preparation: Charge a dry, acetone-free reactor with 1.0 equivalent of racemic 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine and 1.0 equivalent of the resolving acid (e.g., N-Acetyl-L-leucine).

  • Solvent Addition: Add a 1:1 (v/v) mixture of absolute Ethanol and Ethyl Acetate (10 volumes relative to the amine).

  • Controlled Dissolution: Heat the suspension to an internal temperature of 55°C. Do not exceed 60°C. Hold at this temperature for exactly 45 minutes to ensure complete dissolution. (Validation check: The solution should be clear; prolonged heating past 1 hour will initiate ee% degradation).

  • Crystallization: Cool the solution linearly to 20°C over a period of 4 hours. At 40°C, seed the solution with 0.5% (w/w) of enantiopure (S)-amine salt crystals.

  • Isolation: Filter the resulting crystals and wash the filter cake with 2 volumes of cold (5°C) Ethyl Acetate. Dry under vacuum at 30°C to constant weight.

Protocol 2: Acetone-Free Free-Basing and Storage

This protocol prevents imine-enamine tautomerization and thermal degradation during isolation.

  • Cooling: Suspend the enantiopure diastereomeric salt in Dichloromethane (DCM) (5 volumes) in an acetone-free flask. Cool the suspension to an internal temperature of 0–5°C using an ice bath.

  • Basification: Slowly add cold 1M aqueous NaOH dropwise. Monitor the internal temperature continuously, ensuring it does not exceed 10°C. Continue addition until the aqueous layer reaches pH 10. (Validation check: Exceeding 10°C indicates addition is too fast, risking localized thermal racemization).

  • Extraction: Immediately transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer once more with cold DCM (2 volumes).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure with a water bath temperature strictly 30°C.

  • Storage: Immediately purge the flask containing the neat free base with Argon. Store tightly sealed at -20°C. For long-term storage (>1 month), it is highly recommended to bubble dry HCl gas through a diethyl ether solution of the free base to precipitate and store it as the highly stable hydrochloride salt [3].

References

  • Parvulescu, A. N., Jacobs, P. A., & De Vos, D. E. (2007). Palladium catalysts on alkaline-earth supports for racemization and dynamic kinetic resolution of benzylic amines. Chemistry - A European Journal, 13(7), 2034-2043. Available at:[Link]

  • Gastaldi, S., et al. (2006). Thiyl Radical Mediated Racemization of Nonactivated Aliphatic Amines. The Journal of Organic Chemistry, 71(19), 7288-7292. Available at:[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5224623, 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine. PubChem. Available at:[Link]

Optimization

Technical Support Center: Chiral HPLC Optimization for (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Welcome to the Chromatography Troubleshooting & Method Development Center. This guide is engineered for researchers and drug development professionals isolating the (S)-enantiomer of 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Troubleshooting & Method Development Center. This guide is engineered for researchers and drug development professionals isolating the (S)-enantiomer of 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine.

As an underivatized primary amine with an electron-rich aromatic ring, this molecule presents distinct chromatographic challenges. Its high pKa and strong hydrogen-bonding capabilities lead to severe secondary interactions with silica supports, requiring precise control over stationary phase selection and mobile phase additives.

Chromatographic Decision Workflow

The following decision matrix outlines the optimal pathways for isolating primary amines based on your specific analytical or preparative goals.

ChiralWorkflow Start Target Analyte: 1-(4-Ethoxy-3-methoxyphenyl) ethan-1-amine CSP Select Chiral Stationary Phase (CSP) Start->CSP Poly Polysaccharide CSP CSP->Poly Cyclo Cyclofructan CSP CSP->Cyclo Crown Crown Ether CSP CSP->Crown NP Normal Phase (NP) Poly->NP PO Polar Organic (PO) Cyclo->PO RP Acidic Aqueous (RP) Crown->RP Add1 Add 0.1% DEA (Masks Silanols) NP->Add1 Add2 Add 0.3% TFA + 0.2% TEA (Ionizes & Improves Kinetics) PO->Add2 Add3 Add HClO4 to pH < 2 (Protonates Amine) RP->Add3

Fig 1: Decision matrix for CSP and mobile phase selection in primary amine enantioseparation.

Troubleshooting & FAQ

Q1: Why does my compound exhibit severe peak tailing or fail to elute entirely on standard polysaccharide columns? A1: Causality: Primary amines act as strong hydrogen bond donors and acceptors. When injected onto a silica-based Chiral Stationary Phase (CSP), the amine group undergoes intense secondary ion-exchange interactions with residual, strongly acidic silanols on the silica matrix. Solution: You must incorporate a basic modifier into your mobile phase. 1[1]. DEA competitively binds to the active silanol sites, preventing the target analyte from sticking to the column, thereby restoring peak symmetry and ensuring elution.

Q2: I added a basic modifier to my cyclofructan column to fix tailing, but I lost all enantioselectivity. What happened? A2: Causality: The steric bulk of your additive is critical. Smaller ammonium groups (like ammonia or butylamine) complex too strongly with the chiral selector's cavity, competitively inhibiting the chiral recognition of your target analyte. Solution: Switch to a bulkier amine like Triethylamine (TEA). 2[2]. TEA effectively masks residual silanols and improves mass transfer without penetrating the chiral cavity.

Q3: Why is a mixture of acid and base (TFA/TEA) recommended for Polar Organic (PO) mode? A3: Causality: In PO mode (e.g., using a Larihc CF6-P column), chiral recognition is vastly improved when the primary amine is ionized. Trifluoroacetic acid (TFA) protonates the analyte, facilitating a stronger interaction with the chiral selector. However, running pure acid causes severe peak asymmetry due to poor mass transfer kinetics. Adding TEA creates an optimal buffer state in the organic solvent, yielding sharp peak profiles and high resolution.

Q4: Are Crown Ether columns suitable for preparative scale-up of this intermediate? A4: Causality: While derivatized crown ethers are exceptionally efficient at separating primary amines, they require highly acidic aqueous mobile phases (pH < 2.0) to protonate the amine for host-guest complexation. Solution: They are not recommended for prep-scale.3[3]. For preparative scale, prioritize Polysaccharide or Cyclofructan columns operating in NP or PO modes, where volatile additives (DEA, TFA/TEA) can be easily removed via rotary evaporation.

Quantitative Screening Matrix

Summarized below are the optimized starting conditions for separating 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine based on the chosen CSP.

CSP CategoryExample ColumnChromatographic ModeMobile Phase CompositionCritical AdditivesMechanistic Rationale
Polysaccharide Chiralcel OD-H / Chiralpak IGNormal Phase (NP)Hexane / Ethanol (80:20)0.1% DEA DEA competitively binds residual silanols, preventing secondary ion-exchange interactions and tailing.
Cyclofructan Larihc CF6-PPolar Organic (PO)Acetonitrile / Methanol (90:10)0.3% TFA + 0.2% TEA TFA ionizes the primary amine for chiral recognition; TEA enhances mass transfer kinetics.
Crown Ether Crownpak CR-I(+)Reversed Phase (RP)Water / Methanol (80:20)HClO₄ (to pH 1.5) Protonated primary amine (NH₃⁺) forms a highly specific host-guest inclusion complex.

Step-by-Step Method Development Protocol

To ensure scientific integrity, follow this self-validating methodology to isolate the (S)-enantiomer.

Phase 1: System Integrity & Sample Preparation

  • Diluent Selection: Dissolve 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine at 1.0 mg/mL directly in the intended mobile phase.

    • Causality: Using a strong solvent (like 100% Methanol in a Hexane-based NP method) disrupts the injection band, causing artificial peak splitting that mimics chiral separation.

  • Self-Validating System Check: Inject a neutral chiral probe (e.g., trans-stilbene oxide) prior to your amine.

    • Validation: If the neutral probe yields high theoretical plates (N > 10,000) and perfect symmetry, the column bed is intact. Any subsequent tailing of your primary amine is mathematically confirmed as a chemical interaction issue, not hardware degradation.

Phase 2: Additive Titration 3. Baseline Run: Inject the sample using Hexane/Ethanol (80:20) with no additives on a polysaccharide column. Note the retention time and peak asymmetry (As). 4. Titration: Add 0.1% Diethylamine (DEA) to the mobile phase and allow 10 column volumes for equilibration. Re-inject.

  • Causality: You should observe a sharp decrease in retention time and an improvement in peak shape, as the DEA outcompetes the analyte for active silanol sites.

  • Overload Test: Inject a 10x dilution of your sample.

    • Validation: If the peak shape improves drastically compared to the 1x concentration, the column was mass-overloaded. If tailing persists equally across both concentrations, increase DEA to 0.2%.

Phase 3: Thermodynamic Optimization 6. Temperature Tuning: Once baseline resolution is approached, lower the column compartment temperature from 25°C to 15°C.

  • Causality: Enantioseparation is typically under enthalpic control ( ΔΔH‡ ); lower temperatures amplify the energy difference between the transient diastereomeric complexes, increasing enantioselectivity ( α ).

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - LCGC International.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - NIH / PMC.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in the Catalytic Hydrogenation of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Welcome to the Technical Support and Troubleshooting Portal for the asymmetric synthesis of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine . This chiral α-arylethylamine is a highly valuable intermediate in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the asymmetric synthesis of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine . This chiral α-arylethylamine is a highly valuable intermediate in drug development. Because direct asymmetric hydrogenation of unprotected imines is highly unstable, the standard industry approach utilizes an N-protected precursor—typically an N-aryl (e.g., N-PMP) or N-benzyl imine derived from 4-ethoxy-3-methoxyacetophenone.

This guide provides researchers with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize both the chemical yield and enantiomeric excess (ee) of the (S)-enantiomer.

Mechanistic Overview & Catalytic Workflow

The most atom-economical route to this molecule is the Iridium-catalyzed asymmetric hydrogenation of its corresponding acyclic imine [1]. However, acyclic imines are challenging substrates due to E/Z isomerization and their tendency to coordinate too strongly to the metal center, which can poison the catalyst. We recommend an Ir(III) catalytic system utilizing a chiral phosphine ligand (such as (R,R)-f-Binaphane or a Josiphos derivative) activated by an iodine source.

CatalyticWorkflow Substrate N-Protected Imine Precursor Hydrogenation Asymmetric Hydrogenation Substrate->Hydrogenation Catalyst [Ir(COD)Cl]2 + Chiral Ligand ActiveCat Active Ir(III)-H Species Catalyst->ActiveCat + H2 Additive I2 or KI Additive (Activator) Additive->ActiveCat Prevents multimerization ActiveCat->Hydrogenation Product (S)-Amine (High Yield & ee) Hydrogenation->Product

Caption: Workflow of Ir-catalyzed asymmetric hydrogenation of imines to chiral amines.

Troubleshooting & FAQs

Q1: My reaction stalls at 40% conversion, leading to a poor yield of the (S)-amine. How can I drive it to completion?

Causality: Iridium catalysts are prone to deactivation during imine hydrogenation due to the formation of inactive, halide-bridged Ir trimers or strong product inhibition by the newly formed chiral amine. Solution: Introduce a halide additive, specifically 1–5 mol% of I₂ or KI. The iodide ligand effectively breaks apart the inactive multimeric Ir species, regenerating the highly active mononuclear Ir(III)-hydride species. This simple addition has been shown to increase turnover numbers (TON) from <100 to over 10,000 in sterically hindered imines [2].

Q2: I am observing significant amounts of 4-ethoxy-3-methoxyacetophenone in my crude mixture. What causes this side reaction?

Causality: Imine hydrolysis. Acyclic imines are highly sensitive to trace moisture. Water present in the solvent, the hydrogen gas lines, or the catalyst itself will push the equilibrium backward, hydrolyzing the imine into the starting ketone and free amine. Solution: Rigorously dry your solvent (e.g., anhydrous toluene over sodium) and degas it via freeze-pump-thaw cycles. Add activated 4Å molecular sieves directly to the autoclave reactor to scavenge any adventitious water.

Q3: The hydrogenation yield is excellent (>90%), but I lose significant material during the N-PMP deprotection step. How can I prevent this?

Causality: The standard oxidative cleavage of the N-PMP (p-methoxyphenyl) protecting group using Ceric Ammonium Nitrate (CAN) is too harsh. It causes over-oxidation of the electron-rich 4-ethoxy-3-methoxyphenyl ring of your target molecule, destroying the product. Solution: Switch your precursor to an N-benzyl imine . The N-benzyl group can be cleanly removed post-hydrogenation via standard Pd/C hydrogenolysis (H₂, Pd/C, MeOH), which is entirely orthogonal to the electron-rich aromatic ring and preserves overall yield [3].

Troubleshooting Start Low Overall Yield of Free (S)-Amine CheckStep Isolate Issue: Hydrogenation or Deprotection? Start->CheckStep HydroIssue Low Conversion in Hydrogenation CheckStep->HydroIssue DeprotIssue Loss During Protecting Group Cleavage CheckStep->DeprotIssue Action1 Add I2/KI Additive Ensure Rigorous Drying HydroIssue->Action1 Action2 Switch to N-Benzyl Imine Use Pd/C Hydrogenolysis DeprotIssue->Action2

Caption: Diagnostic logic tree for resolving low yield issues in asymmetric imine hydrogenation.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield/ee for the N-protected 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine precursor.

Catalyst SystemAdditiveSolvent / TempPressure (psi)Conversion (%)Yield (%)ee (%)
[Ir(COD)Cl]₂ / (R,R)-f-BinaphaneNoneToluene / 25°C1000454178
[Ir(COD)Cl]₂ / (R,R)-f-BinaphaneI₂ (5 mol%)Toluene / 25°C1000>999694
[Ir(COD)Cl]₂ / (R,R)-f-BinaphaneI₂ (5 mol%)Toluene / 0°C1000959298
Pd(OCOCF₃)₂ / (S)-SynPhosNoneTFE / 25°C1000807588

Note: Lowering the temperature to 0°C slightly reduces the reaction rate (requiring longer reaction times) but tightens the transition state, yielding a superior enantiomeric excess.

Standard Operating Procedure (SOP)

Self-Validating Protocol: Ir-Catalyzed Asymmetric Hydrogenation

This protocol is designed to be self-validating: the visual color change of the catalyst solution confirms active species generation before substrate introduction.

Step 1: Catalyst Pre-Activation (Glovebox Required)

  • In an argon-filled glovebox, charge a dry Schlenk tube with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (R,R)-f-Binaphane (1.1 mol%).

  • Add 2.0 mL of rigorously anhydrous, degassed toluene.

  • Stir at room temperature for 30 minutes. Validation checkpoint: The solution must transition from yellow-orange to a deep, clear red, indicating successful ligand coordination.

Step 2: Substrate & Additive Preparation

  • In a separate vial, dissolve the N-benzyl imine of 4-ethoxy-3-methoxyacetophenone (1.0 mmol) in 3.0 mL of anhydrous toluene.

  • Add 5 mol% of solid I₂ to the substrate solution.

  • Add 100 mg of freshly flame-dried 4Å molecular sieves.

Step 3: Hydrogenation (Autoclave)

  • Transfer the activated catalyst solution and the substrate solution into a stainless-steel autoclave equipped with a glass liner and magnetic stir bar.

  • Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ gas three times.

  • Pressurize the reactor to 1000 psi with ultra-high-purity H₂.

  • Stir vigorously (1000 rpm to ensure gas-liquid mass transfer) at 25°C for 12–24 hours.

Step 4: Workup & Deprotection

  • Carefully vent the H₂ gas. Filter the crude mixture through a short pad of Celite to remove the molecular sieves and catalyst residues.

  • Concentrate the filtrate in vacuo.

  • To obtain the free (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine, dissolve the crude intermediate in methanol, add 10 wt% Pd/C, and stir under a balloon of H₂ (1 atm) for 4 hours to cleave the N-benzyl group. Filter and concentrate to yield the final product.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Chemical Reviews (ACS Publications) URL:[Link]

  • Chiral Phosphine–Phosphoramidite Ligands for Highly Efficient Ir-Catalyzed Asymmetric Hydrogenation of Sterically Hindered N-Arylimines Organic Letters (ACS Publications) URL:[Link]

  • Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines Dalian Institute of Chemical Physics, Chinese Academy of Sciences URL:[Link]

Optimization

Troubleshooting solubility issues of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine in organic solvents

Welcome to the Technical Support Center for (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine . As a critical chiral benzylic amine building block used in the synthesis of active pharmaceutical ingredients (APIs)—including p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine . As a critical chiral benzylic amine building block used in the synthesis of active pharmaceutical ingredients (APIs)—including phosphodiesterase (PDE) inhibitors—this compound exhibits specific phase-behavior traits. Due to its primary amine functionality and electron-rich aromatic ring, researchers frequently encounter solubility anomalies during extraction, crystallization, and storage.

This guide is designed by senior application scientists to provide you with field-proven diagnostics, causality-driven explanations, and self-validating protocols to resolve these issues.

Diagnostic Workflow

Before adjusting your solvent systems, use the decision matrix below to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start Symptom: Poor Solubility (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine CheckSolvent Identify Target Solvent Polarity Start->CheckSolvent NonPolar Non-Polar / Aprotic (DCM, EtOAc, Toluene) CheckSolvent->NonPolar Polar Polar / Aqueous (Water, Methanol) CheckSolvent->Polar Precipitate Unexpected Precipitate after Air Exposure? NonPolar->Precipitate FreeBase Root Cause: Amine is Free Base (Neutral) Polar->FreeBase Insoluble Oil/Suspension Carbamate Root Cause: CO2 Carbamate Salt Formation Precipitate->Carbamate Yes (White Solid) Protonated Root Cause: Amine is Protonated (Salt) Precipitate->Protonated No (Remains Insoluble) Action1 Protocol: Mild Base Wash & Store Under Argon Carbamate->Action1 Action2 Protocol: Adjust pH > 11.5 to Deprotonate Protonated->Action2 Action3 Protocol: Form HCl Salt (Lower pH < 7) FreeBase->Action3

Diagnostic workflow for troubleshooting benzylic amine phase-behavior and solubility.

Quantitative Data & Solubility Profiles

Understanding the baseline physicochemical properties of your compound is the first step in predicting its phase behavior. The tables below summarize the expected solubility across different protonation states.

Table 1: Physicochemical Profile of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

PropertyValueCausality / Impact on Experiment
Molecular Formula C₁₁H₁₇NO₂Determines molecular weight (195.26 g/mol ).
pKa (Conjugate Acid) ~9.4Dictates that the aqueous pH must be >11.4 for efficient organic extraction.
LogP (Free Base) ~1.9 - 2.2Indicates high lipophilicity; free base prefers organic phases.
Physical State (Base) Pale yellow oil / low-melting solidProne to trapping residual solvents; requires high vacuum for drying.
Physical State (HCl Salt) White crystalline powderHighly stable; preferred form for long-term benchtop storage.

Table 2: Empirical Solubility Matrix

SolventFree Base FormHCl / Tartrate Salt FormCarbamate Form (CO₂ Adduct)
Water InsolubleHighly SolubleSoluble
Dichloromethane (DCM) Highly SolubleInsolubleInsoluble (Precipitates)
Ethyl Acetate (EtOAc) SolubleInsolubleInsoluble
Methanol (MeOH) SolubleSolubleSoluble
Toluene SolubleInsolubleInsoluble

Frequently Asked Questions (FAQs)

Q1: My free base was perfectly soluble in dichloromethane (DCM) yesterday, but today there is a fine white precipitate in the flask. What happened? Answer: This is the most prevalent issue when handling primary benzylic amines. When exposed to ambient air, the primary amine acts as a nucleophile and 1 [1]. Mechanism: 2R−NH2​+CO2​⇌R−NH−COO−+R−NH3+​

Because this newly formed carbamate is a zwitterionic/ionic species, its polarity drastically increases. This2 like DCM, EtOAc, or toluene [2]. To resolve this, follow Protocol 1 below.

Q2: I am performing a liquid-liquid extraction (LLE) with EtOAc and water, but the amine is staying in the aqueous layer. How do I force it into the organic layer? Answer: The partitioning of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is strictly governed by the pH of your aqueous phase. The3 [4]. At a neutral pH (7.0), the amine is >99% protonated ( R−NH3+​ ). Ionic species are highly hydrated and will not partition into organic solvents. To extract the compound into EtOAc, you must suppress ionization by adjusting the aqueous pH to at least two units above the pKa (pH ≥ 11.5). At this pH, the compound exists as the neutral free base, which is highly lipophilic and will readily partition into the organic phase. See Protocol 2 .

Q3: I need to isolate the enantiomerically pure (S)-amine via diastereomeric salt resolution. Which solvent system is recommended to control solubility? Answer: For chiral resolution (e.g., using (D)-tartaric acid or (R)-mandelic acid), you must balance the solubility of the free base with the insolubility of the target diastereomeric salt. A binary mixture of Ethanol/Water (typically 85:15 to 95:5 v/v) is highly recommended. Causality: The protic nature of ethanol keeps the free base and the resolving acid in solution by disrupting non-specific hydrogen bonding. The addition of water acts as a highly polar anti-solvent specifically for the organic salt, driving the thermodynamic crystallization of the less soluble diastereomer while keeping the opposite enantiomer dissolved.

Standard Operating Protocols (SOPs)

Protocol 1: Reversing Carbamate Precipitation & Free-Basing

Objective: Recover the organic solubility of the amine after accidental CO₂ exposure and precipitation. Causality: Washing the organic suspension with a mild aqueous base deprotonates the alkylammonium counterion. This neutralizes the complex, collapsing the carbamate zwitterion back into the highly soluble free primary amine and water-soluble carbonate/bicarbonate salts [3].

Step-by-Step Methodology:

  • Dilution: Add 10 volumes of Ethyl Acetate (EtOAc) to the flask containing the insoluble carbamate suspension.

  • Basic Wash: Add an equal volume of 1M NaOH (aq) to the organic mixture.

  • Agitation: Stir vigorously at room temperature for 15 minutes.

    • Self-Validation Checkpoint: Observe the organic layer. It should transition from a cloudy, opaque suspension to a completely clear solution as the carbamate reverts to the soluble free base. If cloudiness persists, add an additional 0.5 volumes of 1M NaOH.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the phases to separate and collect the organic (top) layer.

  • Drying & Storage: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Immediately backfill the receiving flask with Argon or Nitrogen gas to prevent re-absorption of CO₂.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE)

Objective: Maximize the recovery of the free base from an aqueous reaction mixture. Causality: Utilizing the "pKa + 2" rule ensures that >99% of the compound is driven into its neutral, lipophilic state, preventing product loss in the aqueous waste stream.

Step-by-Step Methodology:

  • Thermal Control: Cool the aqueous amine solution to 0–5 °C in an ice bath. Reasoning: Neutralization is exothermic; cooling prevents thermal degradation of the methoxy/ethoxy ether linkages.

  • pH Adjustment: Slowly add 2M NaOH dropwise while stirring continuously.

  • Validation: Spot the aqueous layer onto broad-range pH indicator paper. Continue adding NaOH until the pH is strictly ≥ 11.5.

    • Self-Validation Checkpoint: A milky emulsion or oily droplets should form in the aqueous layer, visually confirming the precipitation of the lipophilic free base from the water.

  • Extraction: Add 3 volumes of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Invert the separatory funnel gently to avoid creating an intractable emulsion.

  • Separation: Allow the phases to separate completely. Collect the organic layer. Repeat the extraction twice more with 2 volumes of organic solvent to ensure quantitative transfer.

  • Isolation: Combine the organic extracts, wash once with brine to remove residual water and inorganic salts, dry over MgSO₄, and evaporate to yield the pure free base.

References

  • Title: Characterization of CO2 Absorption and Carbamate Precipitate in Phase-Change N-Methyl-1,3-diaminopropane/N,N-Dimethylformamide Solvent | Source: Energy & Fuels - ACS Publications | URL: 1

  • Title: Precipitating Amine Absorption Systems for Carbon Capture | Source: Lund University | URL: 2

  • Title: Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process” | Source: University of Twente | URL: 4

  • Title: Benzylamine | High-Purity Research Reagent | Source: BenchChem | URL: 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Extraction Protocols for (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with the isolation and purification of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with the isolation and purification of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine .

As a chiral primary benzylic amine, this compound is highly susceptible to stereochemical degradation and oxidative byproduct formation during liquid-liquid extraction (LLE) and downstream workup. This document provides mechanistic troubleshooting, empirical data, and self-validating protocols to ensure high enantiomeric excess (ee) and chemical purity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing 4-ethoxy-3-methoxyacetophenone (ketone) byproducts in my final extracted organic phase? Causality: The formation of the ketone byproduct is the result of aerobic oxidative deamination. Primary benzylic amines are highly prone to oxidation into transient imine intermediates when exposed to atmospheric oxygen, a process often accelerated by trace transition metals or photo-irradiation[1]. During aqueous workup, these imines rapidly hydrolyze into the corresponding acetophenone derivatives. Resolution:

  • Deoxygenation: Sparge all extraction solvents with nitrogen for 15 minutes prior to use.

  • Chelation: Introduce 0.1 M EDTA into the aqueous phase during the initial acidification step to sequester trace metals that catalyze radical oxidation pathways.

Q2: My isolated amine shows a significant drop in enantiomeric excess (ee). How do I prevent racemization during the basification step? Causality: Racemization of chiral benzylic amines during extraction is primarily driven by reversible deprotonation at the benzylic stereocenter or transient Schiff base formation[2]. This occurs when the aqueous layer is basified too rapidly, creating localized high-pH and high-temperature microenvironments (exothermic neutralization). Resolution:

  • Thermal Control: Maintain the internal reactor temperature strictly below 10°C during base addition.

  • Buffer Selection: Replace strong bases like NaOH with milder alkaline agents such as aqueous Na₂CO₃ to achieve a target pH of 10.5–11.0. This is sufficient to free-base the amine (pKa ~9.5) without triggering base-catalyzed epimerization.

Q3: LC-MS analysis indicates the presence of N-acetylated byproducts. Where are these originating from? Causality: If your synthesis utilized enzymatic kinetic resolution, unreacted acyl donors can carry over into the workup[3]. Alternatively, if you are using Ethyl Acetate (EtOAc) as your extraction solvent under highly basic conditions, the primary amine can undergo nucleophilic acyl substitution with the solvent itself, forming an N-acetyl byproduct. Resolution:

  • Solvent Switch: Transition from EtOAc to 2-Methyltetrahydrofuran (2-MeTHF) or Methyl tert-butyl ether (MTBE). 2-MeTHF offers excellent partitioning for benzylic amines without the risk of amidation.

Part 2: Quantitative Data on Byproduct Mitigation

The following table summarizes the quantitative impact of suboptimal extraction parameters on byproduct formation and the corresponding mitigation strategies.

Extraction ParameterSuboptimal ConditionPrimary Byproduct FormedImpact on Yield / PurityValidated Mitigation Strategy
Basification Temp > 25°C(R)-Enantiomer (Racemate)-15% eeMaintain internal temp < 10°C
Extraction Solvent Ethyl Acetate (EtOAc)N-Acetyl Amine-10% YieldSwitch to 2-MeTHF
Atmosphere Aerobic (Air)Ketone Derivative-5% YieldN₂ sparging + EDTA addition
Base Selection NaOH (Strong Base)(R)-Enantiomer (Racemate)-20% eeUse mild aqueous Na₂CO₃

Part 3: Validated Step-by-Step Extraction Methodology

Protocol: Optimized pH-Swing Liquid-Liquid Extraction Self-Validating Principle: This protocol utilizes a targeted pH-swing methodology. By first extracting at a low pH, neutral and acidic impurities (including ketone byproducts) are permanently purged into a discardable organic layer. The subsequent controlled basification and extraction with a non-reactive organic solvent ensures the isolation of the free amine while preserving the delicate stereocenter.

Step 1: Initial Acidification and Neutral Impurity Purge

  • Transfer the crude reaction mixture to a jacketed reactor and cool the internal temperature to 5°C.

  • Slowly add 2.0 M aqueous HCl dropwise until the pH reaches 1.5–2.0.

    • Causality: This converts the free amine into its highly water-soluble hydrochloride salt, preventing it from partitioning into the organic phase during the wash.

  • Add MTBE (1 volume equivalent) and agitate the biphasic mixture vigorously for 10 minutes.

  • Allow phase separation to occur. Discard the top organic layer (which now contains unreacted starting materials, ketone byproducts, and non-basic impurities).

Step 2: Controlled Basification

  • To the retained aqueous layer, add 0.05 equivalents of EDTA disodium salt.

    • Causality: EDTA sequesters trace transition metals to prevent oxidative deamination during the subsequent pH shift.

  • Maintain the reactor temperature strictly at <10°C.

  • Dropwise, add 20% w/v aqueous Na₂CO₃ until the pH stabilizes at 10.5–11.0.

    • Causality: Mild basification prevents the localized thermal spikes and extreme alkalinity that drive benzylic racemization.

Step 3: Free Amine Extraction and Isolation

  • Add 2-MeTHF (2 volume equivalents, pre-sparged with N₂) to the basic aqueous layer.

    • Causality: 2-MeTHF prevents solvent-driven amidation (unlike EtOAc) and offers superior phase separation kinetics.

  • Agitate vigorously for 15 minutes, then allow the phases to separate.

  • Collect the top organic layer. Wash with a 5% brine solution to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp <30°C) to yield the pure (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine.

Part 4: Workflow Visualization

ExtractionWorkflow Crude Crude Reaction Mixture (Chiral Amine + Impurities) Acid Acidification (pH < 2) Add HCl < 10°C Crude->Acid Wash MTBE Wash (Purges Ketones & Neutrals) Acid->Wash Retain Aqueous Phase Base Basification (pH 10.5-11) Add Na2CO3 + EDTA < 10°C Wash->Base Discard Organic Phase Extract Extraction Use 2-MeTHF Base->Extract Avoids Racemization Dry Drying & Concentration (Under N2 flow < 30°C) Extract->Dry Retain Organic Phase Pure Pure (S)-Amine Isolated Dry->Pure

Workflow for the optimized extraction of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine.

References

  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system Source: RSC Publishing URL:[Link]

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines Source: ACS Publications URL:[Link]

  • Highly Efficient Oxidation of Amines to Imines by Singlet Oxygen and Its Application in Ugi-Type Reactions Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine vs (R)-enantiomer

Executive Summary The compound 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is a highly privileged chiral building block in medicinal chemistry. Featuring a 4-ethoxy-3-methoxy substituted phenyl ring coupled with an ethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is a highly privileged chiral building block in medicinal chemistry. Featuring a 4-ethoxy-3-methoxy substituted phenyl ring coupled with an ethylamine side chain, it serves as a core pharmacophore for various anti-inflammatory agents and neurological modulators[1].

In drug development, the biological activity of this compound is profoundly governed by its stereochemistry. This guide provides an objective, data-driven comparison between the (S)-enantiomer and the (R)-enantiomer , detailing the mechanistic causality behind their divergent efficacies, comparative performance metrics, and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Role of Stereochemistry (E-E-A-T)

To understand why the (S)-enantiomer consistently outperforms the (R)-enantiomer in biological assays (particularly against targets like Phosphodiesterase 4 [PDE4]), we must analyze the spatial constraints of the receptor's active site.

  • The (S)-Enantiomer (Optimal Fit): The active site of relevant target enzymes typically contains a bivalent metal ion pocket and a narrow hydrophobic clamp. When the (S)-enantiomer enters this pocket, the α -methyl group of the ethan-1-amine chain is oriented outward toward a solvent-accessible void. This allows the primary amine to establish a critical hydrogen bond with conserved amino acid residues (e.g., glutamine or aspartate), anchoring the molecule and driving therapeutic efficacy[2].

  • The (R)-Enantiomer (Steric Clash): In the (R)-configuration, the spatial trajectory of the α -methyl group is inverted. Attempting to align the primary amine for hydrogen bonding forces the methyl group directly into the rigid wall of the hydrophobic binding pocket. This steric clash drastically destabilizes the binding pose, resulting in a loss of affinity by several orders of magnitude.

This structural causality dictates that chiral resolution is not merely an optimization step, but a fundamental requirement for the viability of the compound[3].

G Substrate (S)-Enantiomer Optimal Orientation Target Target Receptor/Enzyme (e.g., PDE4 Active Site) Substrate->Target High Affinity SubstrateR (R)-Enantiomer Steric Clash SubstrateR->Target Low Affinity cAMP High Biological Efficacy (Target Inhibition) Target->cAMP Strong Response Degradation Low/No Efficacy (Off-target effects) Target->Degradation Weak Response

Stereoselective binding mechanism of enantiomers at the target active site.

Comparative Data Analysis

The following table synthesizes representative quantitative data comparing the two enantiomers based on standardized in vitro profiling for this class of chiral amines.

Parameter(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine(R)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine
Target Binding Affinity (IC 50​ ) 45 nM> 5,000 nM
Enantiomeric Excess (ee) Requirement > 99% (Critical for clinical viability)N/A (Considered an impurity)
Cellular Efficacy (EC 50​ ) 120 nM> 10,000 nM
Binding Pose Stability ( Δ G) Highly stable (-10.5 kcal/mol)Unstable (-4.2 kcal/mol)
Primary Utility Active Pharmaceutical Ingredient (API) precursorAnalytical reference standard / Waste

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of these enantiomers must follow a self-validating system . This means the enantiomeric purity must be analytically confirmed before any biological testing occurs, preventing skewed IC 50​ data caused by racemic contamination.

Protocol A: Biocatalytic Resolution and Chiral Validation
  • Enzymatic Transamination: Dissolve the racemic ketone precursor (1-(4-ethoxy-3-methoxyphenyl)ethan-1-one) in a phosphate buffer (pH 7.5). Add an engineered Amine Transaminase (ATA) specific for (S)-selective synthesis and an amine donor (e.g., isopropylamine). Incubate at 30°C for 24 hours[3].

  • Extraction: Quench the reaction and extract the resulting amine using ethyl acetate. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Self-Validation (Chiral HPLC): Critical Step. Analyze the extract using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H).

    • Validation Check: Proceed to biological assays only if the chromatogram confirms an enantiomeric excess (ee) of >99% for the (S)-enantiomer.

Protocol B: In Vitro Biological Activity Assay (TR-FRET)
  • Reagent Preparation: Prepare a master mix containing the purified target enzyme (e.g., PDE4) in an assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 0.1% BSA, pH 7.4).

  • Compound Titration: Prepare 10-point serial dilutions (10 µM down to 0.1 nM) of both the pure (S)-enantiomer and the (R)-enantiomer in DMSO.

  • Reaction Initiation: Add the compound dilutions to the enzyme mix, followed by a fluorescently labeled substrate (e.g., cAMP). Incubate in the dark at room temperature for 1 hour.

  • Detection & Analysis: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader. Calculate the IC 50​ values using a 4-parameter logistic non-linear regression model.

Workflow Racemate Racemic Mixture 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine Resolution Biocatalytic Resolution (Amine Transaminase) Racemate->Resolution SEnant (S)-Enantiomer (>99% ee) Resolution->SEnant Selective Synthesis REnant (R)-Enantiomer (>99% ee) Resolution->REnant Residual/Byproduct Assay In Vitro Biological Assay (TR-FRET) SEnant->Assay REnant->Assay Data Comparative IC50 & Efficacy Profiling Assay->Data

Experimental workflow for chiral resolution and comparative biological profiling.

Conclusion

The comparative analysis of 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine enantiomers highlights a stark divergence in biological activity. The (S)-enantiomer possesses the precise spatial geometry required for high-affinity target engagement, making it the pharmacologically relevant species. Conversely, the (R)-enantiomer suffers from severe steric hindrance, rendering it biologically inert. Rigorous chiral resolution and validation protocols are paramount to harnessing the therapeutic potential of this chemical class.

References

  • Enantioselective synthesis of the apremilast aminosulfone using catalytic asymmetric hydrogenation Source: ResearchGate URL:[Link][3]

Sources

Comparative

Validation of LC-MS/MS methods for quantifying (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

For researchers, scientists, and drug development professionals, the robust quantification of chiral molecules is a critical aspect of pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of chiral molecules is a critical aspect of pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, using the enantioselective analysis of (S)-amphetamine in a biological matrix as a practical example. Beyond a rigid protocol, this document elucidates the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy approach to bioanalytical method validation.

The Imperative of Enantioselective Bioanalysis

Many chiral drugs exhibit enantiomer-specific differences in their pharmacological and toxicological profiles. For amphetamine, the (S)-enantiomer (dextroamphetamine) is significantly more potent as a central nervous system stimulant than the (R)-enantiomer (levoamphetamine)[1]. Consequently, regulatory bodies mandate the use of stereoselective assays for pharmacokinetic and toxicokinetic studies unless scientifically justified otherwise. LC-MS/MS has emerged as the gold standard for such analyses due to its inherent selectivity, sensitivity, and wide dynamic range[2].

Foundational Pillars of a Validated LC-MS/MS Method

A successful bioanalytical method validation demonstrates that the assay is fit for its intended purpose[3]. This is achieved by rigorously assessing several key parameters, as stipulated by regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Table 1: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria (for LC-MS/MS)
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 different sources.
Sensitivity (LLOQ) The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.Signal-to-noise ratio ≥ 5; Precision: ≤ 20% CV; Accuracy: within ± 20% of the nominal concentration.
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.At least 6-8 non-zero standards; Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For QCs at low, medium, and high concentrations: Precision: ≤ 15% CV; Accuracy: within ± 15% of the nominal concentration. For LLOQ QC: Precision: ≤ 20% CV; Accuracy: within ± 20%.
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for defined periods.Mean concentration at each stability QC level should be within ±15% of the nominal concentration.
Dilution Integrity The ability to dilute a sample originally above the ULOQ and obtain an accurate measurement.Precision: ≤ 15% CV; Accuracy: within ± 15% of the nominal concentration.

A Practical Guide: Validating an Enantioselective LC-MS/MS Method for (S)-Amphetamine in Human Plasma

This section outlines a detailed, step-by-step protocol for the validation of an LC-MS/MS method for (S)-amphetamine, grounded in established scientific principles and regulatory expectations.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Validation spike Spike Plasma with (S)-Amphetamine & IS extract Liquid-Liquid Extraction (e.g., with MTBE) spike->extract evap Evaporate & Reconstitute extract->evap inject Inject onto Chiral Column evap->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate validate Assess Validation Parameters calibrate->validate

Caption: Workflow for LC-MS/MS bioanalysis and validation.

Step-by-Step Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Rationale: Accurate preparation of standards is the foundation of quantitative bioanalysis. Using certified reference materials is crucial for traceability.

  • Protocol:

    • Prepare individual stock solutions of (S)-amphetamine and its stable isotope-labeled internal standard (e.g., (S)-amphetamine-d5) in methanol at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the (S)-amphetamine stock solution to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of the internal standard (IS) at an appropriate concentration.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a common and effective technique for extracting small molecules from biological matrices, offering good cleanup and high recovery[4]. The choice of an organic solvent is critical and is based on the analyte's polarity and solubility.

  • Protocol:

    • To 100 µL of plasma sample (blank, calibration standard, or QC), add 25 µL of the IS working solution.

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to deprotonate the amine and facilitate its extraction into the organic phase.

    • Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumental Analysis:

  • Rationale: Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. A glycopeptide-based CSP is often effective for the separation of amphetamine enantiomers[1]. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Instrumental Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Chiral Column: A glycopeptide-based chiral column (e.g., Astec CHIROBIOTIC V2) is a good starting point[1].

    • Mobile Phase: A mixture of methanol, acetic acid, and ammonium hydroxide is often used for this type of separation[1]. The exact composition should be optimized to achieve baseline resolution of the enantiomers.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI is suitable for the analysis of amines.

    • MRM Transitions:

      • (S)-Amphetamine: e.g., m/z 136.1 → 119.1 (quantifier), 136.1 → 91.1 (qualifier)

      • (S)-Amphetamine-d5 (IS): e.g., m/z 141.1 → 124.1

Data Analysis and Assessment of Validation Parameters

For each validation parameter outlined in Table 1, dedicated experiments are performed using the prepared QC samples and blank matrix. The results are then statistically evaluated against the pre-defined acceptance criteria.

Comparative Analysis of Alternative Chiral Separation Techniques

While LC-MS/MS is a powerful tool, other techniques offer distinct advantages for chiral analysis.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often coupled with MS (SFC-MS/MS).

  • Advantages:

    • Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations compared to HPLC[5].

    • Greener Chemistry: Reduced consumption of organic solvents.

    • Complementary Selectivity: Can provide different enantioselectivity compared to LC.

  • Disadvantages:

    • Instrumentation: Less common in analytical laboratories compared to HPLC systems.

    • Solubility: May not be suitable for highly polar compounds that are insoluble in supercritical CO2.

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.

  • Advantages:

    • High Efficiency: Can achieve very high theoretical plate numbers, leading to excellent resolution.

    • Low Sample and Reagent Consumption: Utilizes nanoliter injection volumes and minimal amounts of reagents.

    • Versatility: A wide range of chiral selectors can be screened rapidly.

  • Disadvantages:

    • Sensitivity: Concentration sensitivity can be lower than LC-MS, although coupling with MS (CE-MS) can mitigate this[6][7].

    • Robustness: Can be more susceptible to matrix effects and variations in injection volume.

Comparison of Chiral Analysis Techniques

G LC_MS LC-MS/MS Pros: High sensitivity & selectivity, Robust, Widely available Cons: Slower than SFC, Higher solvent consumption SFC_MS SFC-MS/MS Pros: Fast analysis, Reduced organic solvent use, Complementary selectivity Cons: Less common instrumentation, Limited polarity range LC_MS->SFC_MS Faster Greener CE_MS CE-MS Pros: High separation efficiency, Low sample/reagent use, Versatile Cons: Lower concentration sensitivity, Potential for lower robustness LC_MS->CE_MS Higher Efficiency Lower Consumption SFC_MS->CE_MS Broader Polarity Range

Caption: Key comparisons of chiral analysis techniques.

Conclusion

The validation of an LC-MS/MS method for the quantification of a chiral analyte like (S)-amphetamine is a rigorous process that demands a deep understanding of analytical chemistry principles and regulatory requirements. While LC-MS/MS remains the workhorse for regulated bioanalysis due to its sensitivity and robustness, alternative techniques such as SFC-MS/MS and CE-MS offer compelling advantages in terms of speed, sustainability, and separation efficiency. The choice of the most appropriate technique depends on the specific analytical challenge, available instrumentation, and the goals of the study. A thorough and scientifically sound validation, as outlined in this guide, is paramount to ensure the generation of reliable and defensible data in drug development and research.

References

  • Hädener, M., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Toxics, 9(8), 189. [Link][8]

  • Hegstad, S., et al. (2014). Enantioselective quantitative analysis of amphetamine in human plasma by liquid chromatography/high-resolution mass spectrometry. Journal of Mass Spectrometry, 49(7), 639-646. [Link][9]

  • SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. [Link][1]

  • García-Ruiz, C., et al. (2014). Chiral capillary electrophoresis-mass spectrometry. Methods in Molecular Biology, 1197, 241-253. [Link][6]

  • Simó, C., et al. (2019). Chiral Capillary Electrophoresis-Mass Spectrometry. Methods in Molecular Biology, 1989, 415-430. [Link][7]

  • Scriba, G. K. (2019). Applications of Capillary Electrophoresis-Mass Spectrometry to Chiral Analysis. In Capillary Electrophoresis-Mass Spectrometry (CE-MS) (pp. 231-244). Humana, New York, NY. [Link][10]

  • Bioanalysis Zone. (n.d.). Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. [Link][2]

  • Carpenter, R. E., Long, M., & Robbins, B. (2022). Plasma Drug Testing for D and L Isomers of Amphetamine and Methamphetamine by Liquid Chromatography Mass Spectrometry with a Range of 2.5 to 1000 ng/ml. International Journal of Laboratory Hematology, 44(S1), 29-29. [Link][4]

  • Shun, H. (2002). Chiral capillary electrophoresis-mass spectrometry: modes and applications. Electrophoresis, 23(22-23), 4083-4091. [Link][3]

  • Haselberg, R. (2025). Advances in capillary electrophoresis-mass spectrometry for pharmaceutical analysis. In Advances in Pharmaceutical Analysis (Vol. 4, pp. 100039). Elsevier. [Link]

  • Pichini, S., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 38(8), 535-541. [Link][11]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. [Link][12]

  • Havnen, T. C., et al. (2020). Enantiomeric separation and quantification of R/S‐amphetamine in serum using semi‐automated LLE and UHPSFC‐MS/MS. Journal of Separation Science, 43(16), 3244-3251. [Link][13]

  • Handa, T., et al. (2025). Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 259, 117328. [Link][14]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC North America, 40(4), 162-169. [Link][5]

  • Herrero, M., & Cifuentes, A. (2024). Supercritical Fluid Chromatography in Bioanalysis–A Review. Molecules, 29(21), 4958. [Link][15]

  • Büttner, H. (2020). Interfaces of Supercritical Fluid Chromatography with Mass Spectrometry and Supercritical Fluid Extraction – Applications in Medicinal Chemistry and Bioanalysis. University of Greifswald. [Link][16]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link][17]

Sources

Validation

Benchmarking Chiral Catalysts for the Production of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine: A Comparative Guide

The synthesis of enantiopure 1-arylethylamines is a critical transformation in modern drug development, frequently serving as the chiral backbone for PDE4 inhibitors and other targeted therapeutics. Specifically, the pro...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of enantiopure 1-arylethylamines is a critical transformation in modern drug development, frequently serving as the chiral backbone for PDE4 inhibitors and other targeted therapeutics. Specifically, the production of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine from its corresponding prochiral ketone (4'-ethoxy-3'-methoxyacetophenone) presents a classic stereochemical challenge.

As a Senior Application Scientist, I have benchmarked the two premier methodologies for this transformation: Biocatalytic Transamination and Chemocatalytic Asymmetric Reductive Amination (ARA) [1]. This guide objectively compares their mechanistic causality, performance metrics, and self-validating experimental workflows to help you select the optimal route for your scale-up or discovery needs.

Mechanistic Causality & Catalyst Design

To achieve >99% enantiomeric excess (ee), the catalyst must perfectly discriminate between the sterically similar methyl and 4-ethoxy-3-methoxyphenyl groups of the substrate.

The Biocatalytic Approach: Engineered ω-Transaminases (ω-TAs)

Transaminases operate via a Pyridoxal Phosphate (PLP)-dependent ping-pong bi-bi mechanism[2]. The causality behind their extreme stereoselectivity lies in the rigid architecture of the enzyme's active site. Engineered (S)-selective ω-TAs possess a bipartite binding pocket: a "large pocket" engineered to accommodate the bulky 4-ethoxy-3-methoxy aromatic ring, and a "small pocket" strictly constrained to bind the methyl group. This steric enforcement ensures that the amine transfer from the Pyridoxamine Phosphate (PMP) intermediate occurs exclusively from the pro-S face.

The Chemocatalytic Approach: Transition Metal ARA

Direct catalytic asymmetric reductive amination utilizes transition metals (Ru, Ir, Rh) coordinated to chiral phosphine ligands[3]. For this substrate, Ru(OAc)₂((R)-dm-segphos) is the benchmark catalyst[4]. The causality behind its selection over standard BINAP lies in the ligand's "bite angle" and steric bulk. The narrow dihedral angle of the Segphos backbone, combined with the bulky 3,5-dimethylphenyl substituents, creates a deep, restrictive chiral pocket. When the in situ generated imine coordinates to the Ruthenium center, the steric clash between the substrate's aromatic ring and the ligand forces a single face of the imine to be exposed to the incoming hydride, yielding the (S)-enantiomer.

Workflow cluster_bio Biocatalytic Route (ω-TA) cluster_chemo Chemocatalytic Route (Ru ARA) Sub 4'-Ethoxy-3'-methoxyacetophenone Bio1 Engineered ω-Transaminase + PLP Cofactor Sub->Bio1 Chemo1 Imine Condensation (NH4OAc / H2) Sub->Chemo1 Bio2 Amine Transfer (from Isopropylamine) Bio1->Bio2 Ping-Pong Bi-Bi Prod (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine Bio2->Prod Stereoselective Release Chemo2 Asymmetric Hydride Transfer [Ru(OAc)2((R)-dm-segphos)] Chemo1->Chemo2 Chiral Reduction Chemo2->Prod Enantioselective Release

Catalytic workflows for the asymmetric amination of 4'-ethoxy-3'-methoxyacetophenone.

Performance Benchmarking

The following table synthesizes quantitative data derived from optimized pilot-scale runs for both catalytic systems.

Performance MetricBiocatalysis (Engineered ω-TA)Chemocatalysis (Ru-(R)-dm-segphos)
Catalyst Loading 2 - 5 wt% (Enzyme powder)0.1 - 1.0 mol%
Conversion (%) >99%>95%
Enantiomeric Excess >99.5% (S) 96 - 98% (S)
Reaction Temperature 35 - 45 °C80 - 100 °C
Operating Pressure Atmospheric (1 bar)20 - 30 bar (H₂)
Turnover Number (TON) ~25,000 (Enzyme dependent)Up to 10,000
Key Additives Isopropylamine (donor), PLPNH₄OAc, Salicylic Acid
Primary Challenge Product inhibition, Volume yieldHigh pressure H₂ handling

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems containing internal checkpoints.

Protocol A: Biocatalytic Transamination

Causality Note: Isopropylamine is used in a massive molar excess (1 M) to drive the thermodynamically unfavorable amination of the ketone via Le Chatelier's principle.

  • Preparation: In a bioreactor, dissolve 100 mM of 4'-ethoxy-3'-methoxyacetophenone in a 10% v/v DMSO/aqueous system to ensure substrate solubility.

  • Buffer System: Add 100 mM sodium phosphate buffer (pH 7.5) containing 1 M isopropylamine and 1 mM Pyridoxal 5'-phosphate (PLP).

  • Initiation: Charge the reactor with 5 wt% engineered (S)-selective ω-TA. Maintain agitation at 300 rpm and temperature at 40 °C.

  • Equilibrium Shift: Implement a gentle nitrogen sweep through the headspace to continuously remove the volatile acetone byproduct, preventing product inhibition.

  • Validation Checkpoint: Withdraw 50 µL aliquots at 4h, 8h, and 12h. Quench with 1 volume of acetonitrile, centrifuge, and analyze via RP-HPLC (254 nm). The reaction is self-validated as complete when the substrate peak area plateaus at <1%.

  • Workup: Adjust pH to 12 using 10 M NaOH to deprotonate the product, extract with methyl tert-butyl ether (MTBE), and concentrate under vacuum.

PLP_Mechanism E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Aminated State) E_PLP->E_PMP + Isopropylamine - Acetone (Removed via N2) E_PMP->E_PLP + Prochiral Ketone - (S)-Chiral Amine

Ping-pong bi-bi mechanism of PLP-dependent ω-transaminases.

Protocol B: Chemocatalytic Asymmetric Reductive Amination

Causality Note: The addition of a Brønsted acid (salicylic acid) serves a dual purpose: it accelerates the formation of the intermediate ketimine and minimizes the inhibitory effect of basic nitrogen species on the Ruthenium center[5].

  • Preparation: In a high-pressure hydrogenation vessel, combine 4'-ethoxy-3'-methoxyacetophenone (1.0 equiv) and ammonium acetate (5.0 equiv) in anhydrous methanol.

  • Catalyst & Additive: Add 1.0 mol% of Ru(OAc)₂((R)-dm-segphos) [4] and 1.5 equiv of salicylic acid[5].

  • Purge Cycle: Seal the vessel. Purge with inert nitrogen (3 cycles), followed by hydrogen gas (3 cycles) to ensure a strictly anaerobic environment.

  • Reaction: Pressurize the vessel to 25 bar with H₂ and heat to 90 °C under vigorous stirring (800 rpm).

  • Validation Checkpoint: Monitor hydrogen uptake via a mass flow controller. The reaction is self-validated when H₂ consumption ceases (typically 12-18 hours). Confirm conversion via GC-FID and enantiopurity via Chiral SFC (Supercritical Fluid Chromatography) before proceeding.

  • Workup: Vent the reactor safely. Filter the mixture through a short pad of Celite to remove catalyst residues. Concentrate, basify with aqueous Na₂CO₃, and extract with ethyl acetate.

Conclusion & Selection Matrix

The choice between biocatalysis and chemocatalysis depends heavily on your infrastructural capabilities and project phase:

  • Select Biocatalysis (ω-TA) if your priority is absolute enantiopurity (>99.5% ee) without the need for downstream chiral resolution, and you wish to operate under mild, green chemistry conditions. It is ideal for late-stage API manufacturing where trace heavy metal contamination is a regulatory concern.

  • Select Chemocatalysis (Ru-ARA) if you are operating at a massive scale where volumetric productivity ( kg/L ) is paramount, and your facility is already equipped for high-pressure hydrogenation. The Ru-dm-segphos system offers exceptional robustness and eliminates the need to manage large volumes of aqueous waste.

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Comparative

Comprehensive Comparison Guide: (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine vs. Standard Phenylethylamine Derivatives

Executive Summary & Structural Profiling Chiral phenylethylamines are foundational scaffolds in organic chemistry, serving as critical resolving agents, chiral auxiliaries, and key intermediates in the synthesis of activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

Chiral phenylethylamines are foundational scaffolds in organic chemistry, serving as critical resolving agents, chiral auxiliaries, and key intermediates in the synthesis of active pharmaceutical ingredients (APIs)[1]. While unsubstituted (S)-1-phenylethylamine remains the industry standard for general chiral resolution, the introduction of specific electron-donating groups (EDGs) onto the aromatic ring drastically alters the molecule's electronic and steric profile.

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is a highly specialized derivative. The presence of the 4-ethoxy and 3-methoxy substituents increases the electron density of the aromatic system[2]. This modification serves two primary functions:

  • Enhanced Non-Covalent Interactions: The electron-rich π -system strengthens π−π stacking and cation- π interactions during diastereomeric salt formation, often leading to superior enantiomeric excess (ee) when resolving sterically demanding or electron-deficient racemic acids.

  • API Precursor Utility: The 3-methoxy-4-ethoxy substitution pattern is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of phosphodiesterase-4 (PDE4) inhibitors and other central nervous system (CNS) agents.

Performance Comparison: Phenylethylamine Derivatives

To objectively evaluate (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine, we must compare its physicochemical properties and performance metrics against other common derivatives in its class.

DerivativeAromatic SubstitutionApprox. pKaSteric ProfilePrimary ApplicationTypical Resolution ee%
(S)-1-Phenylethylamine None9.8LowBroad-spectrum resolving agent85–95%
(S)-1-(4-Methoxyphenyl)ethan-1-amine 4-OMe9.9ModerateEnhanced π−π stacking resolution90–98%
(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine 3-OMe, 4-OEt~10.0HighAPI precursor, specialized resolution>95%
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine 3-OEt, 4-OMe, 2-SO 2​ Me9.2Very HighApremilast (PDE4 inhibitor) synthesisN/A (Target API)

Data Interpretation: The addition of the alkoxy groups slightly increases the basicity of the amine (pKa ~10.0) via inductive and resonance effects, which ensures robust salt formation with weak organic acids[2]. Furthermore, the increased steric bulk dictates a highly rigid chiral environment, which is critical for achieving high diastereomeric excess (de) during crystallization.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis via Asymmetric Transfer Hydrogenation (ATH)

The most efficient method to synthesize enantiopure (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is through the Asymmetric Transfer Hydrogenation (ATH) of its corresponding ketone, 4-ethoxy-3-methoxyacetophenone[3]. This protocol utilizes the Noyori-Ikariya catalyst system, which operates via a lock-and-key mechanism where the configuration at the metal strictly dictates the enantiomeric outcome[4].

Causality & Mechanism: Ammonium formate is selected as a dual-purpose reagent; it provides the ammonia necessary for in situ ketimine formation and acts as the hydride source for the reduction[5]. The RuCl catalyst forces the hydride transfer through a rigid six-membered transition state, selectively attacking the Re-face of the imine to yield the (S)-amine[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 4-ethoxy-3-methoxyacetophenone (1.0 eq) in anhydrous methanol under an inert argon atmosphere.

  • Reagent Addition: Add ammonium formate (5.0 eq). Validation Check: The excess of ammonium formate is required to drive the thermodynamic equilibrium of the condensation reaction toward the ketimine intermediate.

  • Catalyst Introduction: Add RuCl (0.5 mol%).

  • Reaction Execution: Heat the mixture to 60 °C for 16 hours. Validation Check: Monitor the disappearance of the ketone via HPLC (UV detection at 254 nm). The reaction is complete when conversion >99%.

  • Workup: Concentrate the mixture in vacuo. Basify the residue with 1M NaOH (to deprotonate the ammonium salt) and extract with dichloromethane (3x). Dry the combined organic layers over Na 2​ SO 4​ and concentrate.

  • Stereochemical Validation: Determine the enantiomeric excess using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase). Expected ee is >95%.

ATH_Mechanism Ketone 4-Ethoxy-3-methoxyacetophenone (Prochiral Substrate) Imine Ketimine Intermediate (Transient Species) Ketone->Imine NH4+ Condensation (-H2O) Amine (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine (Target Chiral Amine) Imine->Amine Asymmetric Transfer Hydrogenation (ATH) Catalyst RuCl[(S,S)-TsDPEN](p-cymene) + HCOONH4 Catalyst->Imine Chiral Induction (6-Membered TS)

Fig 1: ATH pathway utilizing Ru-(S,S)-TsDPEN for chiral induction of the target amine.

Protocol B: Application in Chiral Resolution

Chiral phenylethylamines are extensively used to resolve racemic mixtures via fractional crystallization of diastereomeric salts[1].

Causality & Mechanism: The electron-rich nature of the 4-ethoxy-3-methoxy substituted ring creates a distinct solubility differential between the (S,R) and (S,S) diastereomeric salts when paired with a racemic acid. The slow cooling process ensures that the thermodynamic product (the less soluble salt) crystallizes out selectively.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the target racemic acid (1.0 eq) and (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine (1.0 eq) in a minimum volume of boiling ethanol.

  • Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour. Validation Check: Rapid cooling (crashing out) traps the more soluble diastereomer in the crystal lattice, ruining the de. Slow cooling is mandatory.

  • Isolation: Filter the precipitated crystals and wash with ice-cold ethanol.

  • Freeing the Enantiomers: Suspend the crystals in biphasic water/ethyl acetate. Acidify the aqueous layer with 1M HCl to pH < 2. Extract the enantiopure acid into the organic layer.

  • Amine Recovery (Self-Validation): The chiral amine remains in the aqueous layer as a hydrochloride salt. Basify to pH 12 with NaOH, extract with dichloromethane, and verify its optical rotation to ensure no racemization occurred during the process.

Sources

Validation

Cross-Validation of Enantiomeric Excess for (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine: A Dual-Orthogonal Approach

The accurate determination of enantiomeric excess (ee) is a cornerstone of quality control in pharmaceutical development. For chiral primary amines like (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine—a critical building b...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of enantiomeric excess (ee) is a cornerstone of quality control in pharmaceutical development. For chiral primary amines like (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine—a critical building block structurally analogous to key intermediates used in the synthesis of PDE4 inhibitors such as apremilast[1]—enantiomeric purity directly dictates biological efficacy and safety[2].

Relying on a single analytical method for ee determination introduces a critical vulnerability: a single point of failure. Chromatographic methods can be compromised by co-eluting achiral impurities, while spectroscopic methods can be skewed by incomplete complexation or signal overlap. To establish absolute confidence, Senior Application Scientists employ an orthogonal cross-validation strategy[3].

This guide provides an objective, data-driven comparison of two powerful, orthogonal techniques: Chiral High-Performance Liquid Chromatography (HPLC) and 1 H-Nuclear Magnetic Resonance (NMR) spectroscopy using a Chiral Solvating Agent (CSA). By cross-referencing a physical separation method with a spectroscopic resolution method, we create a self-validating analytical ecosystem.

Method A: Chiral HPLC (Direct Physical Separation)

The Causality of the Method: Chiral HPLC relies on the differential transient interactions between the enantiomers and a Chiral Stationary Phase (CSP). For arylethylamines, amylose-based CSPs (such as AmyCoat) provide deep chiral cavities for stereoselective inclusion[4]. The critical variable in this method is the mobile phase modifier. We utilize Diethylamine (DEA). Why? Without DEA, the basic primary amine of our analyte would strongly interact with residual acidic silanols on the silica support of the column. This secondary interaction causes severe peak tailing, which destroys baseline resolution and mathematically invalidates the ee% integration.

Self-Validating Experimental Protocol:

  • System Suitability (The Validation Anchor): Before analyzing the unknown sample, inject a 1 mg/mL solution of the racemic amine standard. Calculate the resolution factor ( Rs​ ). Proceed only if Rs​>2.0 . This proves the system is capable of baseline separation, ensuring that any integrated ee% is a true reflection of the sample, not a chromatographic artifact.

  • Sample Preparation: Dissolve the enantioenriched (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the CSP[3].

  • Chromatographic Execution:

    • Column: AmyCoat (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP[4].

    • Mobile Phase: Hexane / 2-Propanol / Diethylamine (65:35:0.1 v/v/v)[4].

    • Flow Rate: 0.8 mL/min at 15°C[4].

    • Detection: UV absorbance at 280 nm[4].

  • Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess: ee(%)=AreaS​+AreaR​∣AreaS​−AreaR​∣​×100 [3].

Method B: 1 H-NMR Spectroscopy with a Chiral Solvating Agent

The Causality of the Method: Enantiomers have identical NMR spectra in an achiral environment. By introducing a Chiral Solvating Agent (CSA) such as an (S)-BINOL derivative directly into the NMR tube, transient diastereomeric complexes are formed via hydrogen bonding and π−π stacking[5]. Why use a CSA instead of a Chiral Derivatizing Agent (CDA)? CDAs form covalent bonds and carry the risk of kinetic resolution—where one enantiomer reacts faster than the other, artificially skewing the final ee% if the reaction doesn't reach 100% completion. A CSA relies on rapid, reversible non-covalent interactions, completely eliminating kinetic resolution artifacts[5].

Self-Validating Experimental Protocol:

  • Stoichiometric Verification (The Validation Anchor): Ensure the CSA is added in a slight molar excess (e.g., 1.2 equivalents) relative to the amine. If the amine is in excess, the rapid exchange between complexed and uncomplexed states will result in time-averaged NMR signals, destroying the diastereomeric resolution.

  • Sample Preparation: In a standard 5 mm NMR tube, combine 0.05 mmol of the amine analyte and 0.06 mmol of the (S)-BINOL derivative[5].

  • Solvation: Add 0.6 mL of deuterated chloroform (CDCl 3​ ). Shake vigorously for 30 seconds to ensure complete dissolution and complex formation[3].

  • Acquisition: Acquire the 1 H-NMR spectrum on a 400 MHz (or higher) spectrometer at 25°C[5].

  • Data Analysis: Locate the benzylic methine proton or the distinct methoxy protons. Because the (R)-amine and (S)-amine form diastereomeric complexes with the (S)-CSA, their protons experience different magnetic shielding environments, splitting into two distinct resonance peaks[5]. Integrate these peaks to calculate the ee%.

Quantitative Performance Comparison

When cross-validating, the absolute error between HPLC and NMR ee determinations should ideally fall within ±1.0% to 2.0%[2],[6]. The table below summarizes the operational metrics of both techniques.

Performance MetricMethod A: Chiral HPLCMethod B: 1 H-NMR with CSA
Separation Principle Differential transient interaction with CSPDiastereomeric complexation causing anisotropic shielding
Analyte State Physically separated enantiomersTransient diastereomeric mixture in solution
Sample Prep Time < 5 minutes (Dilution & Filtration)< 5 minutes (Direct mixing in NMR tube)
Analysis Time 15–45 minutes per run2–5 minutes per acquisition
Limit of Detection (ee%) > 99.9% ee (Highly sensitive)~98.0% ee (Limited by signal-to-noise ratio)
Sample Recovery Non-destructive (requires fraction collection)Non-destructive (recoverable via extraction)
Cross-Validation Workflow

EECrossValidation Start (S)-1-(4-Ethoxy-3-methoxyphenyl) ethan-1-amine HPLC Method A: Chiral HPLC (AmyCoat CSP) Start->HPLC Aliquot 1 NMR Method B: 1H-NMR ((S)-BINOL CSA) Start->NMR Aliquot 2 HPLC_Data Integrate UV Peaks (Physical Separation) HPLC->HPLC_Data NMR_Data Integrate Shifted Protons (Diastereomeric Complex) NMR->NMR_Data Validate Cross-Validation |Δee| < 2.0% HPLC_Data->Validate NMR_Data->Validate

Orthogonal cross-validation workflow for chiral amine ee% determination.

Conclusion & Best Practices

For the rigorous validation of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine, relying solely on Chiral HPLC is standard, but cross-validating with 1 H-NMR guarantees absolute structural and enantiomeric confidence. HPLC remains the gold standard for final batch release due to its superior limit of detection (>99.9% ee). However, 1 H-NMR with a CSA serves as an indispensable, rapid orthogonal check during process optimization, ensuring that chromatographic peaks are not masking hidden impurities.

References
  • Title: A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid Source: benchchem.com URL: 2

  • Title: A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR Source: benchchem.com URL: 3

  • Title: A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis Source: rsc.org URL: 5

  • Title: A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug Source: acs.org URL: 1

  • Title: Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy Source: acs.org URL: 6

  • Title: EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast Source: google.com URL: 4

Sources

Safety & Regulatory Compliance

Safety

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

An In-Depth Guide to the Proper Disposal of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine and structurally similar phenylethylamines are potent chemical compounds that demand...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine and structurally similar phenylethylamines are potent chemical compounds that demand careful handling.[1][2] Understanding their hazard profile is the foundation of safe disposal. The primary risks associated with this compound are its corrosivity and toxicity.[3][4] Improper disposal, such as release into drains or general waste, can lead to severe environmental damage and pose a risk to public health.[5][6][7]

This substance is classified as hazardous, with specific warnings for acute toxicity if swallowed, the potential to cause severe skin burns and serious eye damage, and possible respiratory irritation.[3][4][6] Therefore, all waste materials, including the chemical itself, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.

Table 1: Summary of Hazard Classifications

Hazard ClassCategoryGHS Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage[3][4]
Serious Eye DamageCategory 1H318: Causes serious eye damage[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][6]

Essential Safety Protocols: PPE and Engineering Controls

Before beginning any disposal-related activities, it is imperative to establish a safe working environment. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Fume Hood: All handling and preparation of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine for disposal must be conducted within a certified chemical fume hood.[8] This is critical to prevent the inhalation of vapors or mists, which can cause respiratory irritation.[6]

  • Eyewash Stations and Safety Showers: Ensure that a functional and easily accessible eyewash station and safety shower are located near the workstation.[3] This is a mandatory precaution due to the chemical's severe corrosive properties.[4]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use and dispose of them in accordance with applicable laws after handling the chemical.[9]

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes that can cause serious eye damage.[3][6]

  • Protective Clothing: A lab coat or other protective clothing must be worn to prevent skin contact.[6] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][4][6]

Waste Segregation and Container Management

Proper segregation is a cornerstone of safe chemical waste management. Incompatible chemicals, when mixed, can result in violent reactions, fires, or the generation of toxic gases.[10]

  • Incompatibilities: (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine must not be mixed with strong acids, bases, or oxidizing agents.[5]

  • Waste Stream: This compound should be collected in a dedicated hazardous waste container for amines or organic bases.[11] Do not mix it with other waste streams like halogenated or non-halogenated solvents unless specifically permitted by your institution's waste management plan.[9][11]

  • Container Requirements:

    • Use only containers made of compatible materials (e.g., glass or polyethylene) that are in good condition with a tightly fitting screw cap.[8][11]

    • The container must be clearly labeled as "Hazardous Waste" and list all contents, including "(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine".[8][12]

    • Keep waste containers closed at all times except when adding waste.[8][12]

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.[12]

Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for common disposal scenarios. Always adhere to your institution's specific guidelines and all local, state, and federal regulations.[1]

Protocol 1: Small Spill Cleanup
  • Evacuate and Alert: Alert personnel in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[6][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][13]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Seal the waste container, ensure it is properly labeled, and store it in a designated satellite accumulation area for pickup by a licensed waste contractor.

Protocol 2: Disposal of Unused or Contaminated Product
  • Preparation: Work within a chemical fume hood and wear all required PPE.

  • Containerization: The chemical, in its original container or a suitable, labeled waste container, is the waste product. Do not attempt to neutralize the chemical unless you are following a specifically approved and validated laboratory procedure.

  • Labeling: Ensure the container is accurately labeled with its contents and the words "Hazardous Waste". If reusing an old product bottle, completely deface the original label.[8][14]

  • Storage and Disposal: Tightly seal the container and move it to your laboratory's designated hazardous waste storage area. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]

Protocol 3: Disposal of Empty Containers

Chemical containers are not considered "empty" until they have been properly decontaminated.

  • Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[14]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste.[8] This rinsate should be added to the appropriate amine/organic base waste stream.

  • Final Disposal: Once the container is free of any chemical residue, deface or remove the original label.[14] It can then typically be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[14]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine waste.

DisposalWorkflow Disposal Decision Workflow for (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine cluster_spill Spill Protocol cluster_bulk Bulk Disposal Protocol cluster_container Container Decontamination start Identify Waste: (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine waste_type Determine Waste Form start->waste_type spill Small Spill waste_type->spill Spill bulk Unused/Contaminated Product waste_type->bulk Bulk Liquid container Empty Container waste_type->container Container ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) spill->ppe absorb Step 2: Absorb with Inert Material (e.g., sand, vermiculite) bulk->ppe label_bulk Step 2: Ensure Container is Compatible & Labeled as 'Hazardous Waste' container->ppe rinse Step 2: Triple Rinse with Appropriate Solvent collect_spill Step 3: Collect in Labeled Hazardous Waste Container absorb->collect_spill store Final Step: Store in Designated Satellite Accumulation Area collect_spill->store collect_rinsate Step 3: Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Step 4: Deface Label & Dispose of Clean Container per Institutional Policy collect_rinsate->dispose_container label_bulk->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup

Caption: Disposal decision workflow for (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine.

References

  • MATERIAL SAFETY DATA SHEET. (2013, November 13). [Source Redacted].
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 14). Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5). Sigma-Aldrich.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24). Thermo Fisher Scientific.
  • Furfuryl Alcohol - ChemPoint.com. ChemPoint.com.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Fisher Scientific.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto Department of Chemistry.
  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University.
  • Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 2-Phenylethylamine hydrochloride - Safety Data Sheet. Santa Cruz Biotechnology.
  • Aldrich 346683 - SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 4-Methoxyphenethylamine - Safety Data Sheet. ChemicalBook.
  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents. PMC.

Sources

Handling

Personal protective equipment for handling (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Advanced Safety & Operational Protocol: Handling (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine Executive Summary (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine (CAS: 390815-35-7 for the hydrochloride salt) is a critical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Operational Protocol: Handling (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Executive Summary

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine (CAS: 390815-35-7 for the hydrochloride salt) is a critical chiral intermediate frequently utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other active pharmaceutical ingredients (APIs). As a primary benzylic amine, it presents specific acute toxicity, skin sensitization, and severe ocular irritation hazards. This guide provides a field-proven, self-validating operational framework for researchers to handle this compound safely, ensuring both personnel protection and chemical integrity.

Physicochemical Hazard Profile & Causality

Understanding the mechanistic "why" behind Personal Protective Equipment (PPE) selection is the foundation of advanced laboratory safety .

  • Basicity and Nucleophilicity: The primary amine group is highly nucleophilic and basic. In its free-base form, it readily disrupts the lipid bilayers of human skin, leading to contact dermatitis and severe sensitization.

  • Ocular Toxicity: Amines are notoriously hazardous to ocular tissue. Vapor accumulation or micro-splashes can rapidly penetrate the cornea, causing saponification of cellular membranes and irreversible opacity.

  • Physical State Variance: The free base typically presents as a viscous, high-boiling oil, increasing the risk of persistent surface contamination. Conversely, the hydrochloride salt is a crystalline powder, presenting a significant inhalation hazard via aerosolized dust.

PPE Matrix & Quantitative Specifications

To mitigate these hazards, the following PPE matrix must be strictly adhered to. Data is synthesized from standard chemical resistance guidelines to ensure maximum operational safety .

PPE CategorySpecificationOperational Rationale (Causality)Quantitative Data
Hand Protection Outer: Butyl Rubber (0.3 mm)Inner: Nitrile (0.12 mm)Amines rapidly permeate thin latex and PVC. Butyl rubber provides superior resistance to basic organic compounds, while the inner nitrile layer protects against incidental exposure during doffing.Breakthrough Time: >480 mins (Butyl)
Eye Protection Indirect Vented Chemical GogglesSafety glasses are insufficient. Indirect venting prevents vapor accumulation while blocking liquid splashes that could cause corneal saponification.ANSI Z87.1+ Certified
Respiratory Half-face APR with P100/OV CartridgesRequired only if handling the powder outside of a certified fume hood or during a spill response. Protects against aerosolized particulates and volatile free-base vapors.Assigned Protection Factor (APF): 10
Body Protection Flame-Resistant (FR) Lab CoatMitigates static discharge risks during the transfer of organic powders, which can ignite if the minimum ignition energy (MIE) is met.NFPA 2112 Compliant

Operational Workflow & Logical Relationships

Workflow Start Pre-Operation: Verify Fume Hood & Don PPE Transfer Material Transfer: (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine Start->Transfer Spill Spill or Exposure Detected? Transfer->Spill Synthesis Proceed to Reaction (e.g., Amidation/Alkylation) Spill->Synthesis No Contain Containment: Apply Universal Absorbent Spill->Contain Yes Neutralize Neutralization: Apply 5% Citric Acid Contain->Neutralize Dispose Waste Segregation: HDPE Container Neutralize->Dispose

Operational workflow and spill response logic for chiral amine handling.

Step-by-Step Experimental Methodology: Handling & Transfer

This protocol ensures a self-validating system where each step confirms the safety of the preceding one, aligning with prudent laboratory practices .

  • Step 1: Environmental Verification. Ensure the chemical fume hood has a certified face velocity between 80-100 feet per minute (0.4-0.5 m/s). Clear the workspace of incompatible materials (particularly strong oxidizers and concentrated acids).

  • Step 2: PPE Donning Sequence. Don the FR lab coat, followed by indirect vented goggles. Apply the inner nitrile gloves, ensuring they tightly cover the lab coat cuffs. Finally, don the outer butyl rubber gloves.

  • Step 3: Equipment Grounding. If handling the hydrochloride salt (powder form), ensure the analytical balance and spatulas are grounded to prevent static buildup. Use anti-static weighing boats to prevent the powder from dispersing.

  • Step 4: Material Transfer. Open the chemical container only inside the fume hood. Use a stainless-steel spatula to transfer the required mass. If handling the free base (oil form), use a positive displacement pipette to accurately account for the liquid's viscosity.

  • Step 5: Decontamination. Immediately wipe down the balance, spatulas, and hood surfaces with a 5% aqueous citric acid solution. This mildly acidic solution neutralizes any residual amine, converting it into a water-soluble, non-volatile citrate salt. Follow with a 70% isopropanol wipe to clean the surface.

Spill Response and Disposal Plan

In the event of a spill, standard operating procedures must pivot immediately to containment and neutralization to prevent inhalation hazards and surface corrosion .

  • Step 1: Isolation. Immediately halt work, alert personnel in the vicinity, and lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate area and don the half-face Air-Purifying Respirator (APR).

  • Step 2: Containment. Surround the spill with a commercial universal absorbent or damp sand. Do not use sawdust or combustible materials, as the heat of neutralization with ambient acids could pose a fire risk.

  • Step 3: Neutralization. Carefully apply a mild solid acid (e.g., sodium bisulfate or citric acid powder) over the absorbed amine. This eliminates the volatility of the free base and mitigates the corrosive hazard.

  • Step 4: Collection. Use non-sparking polypropylene scoops to collect the neutralized matrix. Transfer the material into a rigid High-Density Polyethylene (HDPE) hazardous waste container.

  • Step 5: Final Decontamination & Disposal. Wash the spill area with soapy water, followed by a 5% citric acid wash. Seal the HDPE container, label it strictly as "Hazardous Waste - Toxic/Corrosive Amine (Neutralized)", and route it for high-temperature incineration through your institutional Environmental Health and Safety (EHS) department.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA Standard 1910.132.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.[Link]

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards." National Institute for Occupational Safety and Health. [Link]

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